molecular formula C10H10BrFO B7961588 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene CAS No. 884512-60-1

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Cat. No.: B7961588
CAS No.: 884512-60-1
M. Wt: 245.09 g/mol
InChI Key: UXDPSRREVFNNMK-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a useful research compound. Its molecular formula is C10H10BrFO and its molecular weight is 245.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)-3-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDPSRREVFNNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249341
Record name 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene
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Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884512-60-1
Record name 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884512-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 884512-60-1 Formula: C₁₀H₁₀BrFO Molecular Weight: 245.09 g/mol

Executive Summary & Chemical Identity

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a specialized trisubstituted arene intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural value lies in the 1,2,3-substitution pattern , which positions a lipophilic cyclopropyl ether between a reactive halogen handle (bromine) and a metabolic blocker (fluorine).

This configuration allows medicinal chemists to exploit the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the cyclopropylmethoxy group occupies hydrophobic pockets in target proteins, offering improved metabolic stability over simple alkoxy chains.

Physicochemical Profile
PropertyValueNote
CAS Number 884512-60-1Verified Identifier
SMILES FC1=C(OCC2CC2)C(Br)=CC=C1Canonical Structure
Molecular Weight 245.09 g/mol Calculated
LogP (Predicted) ~3.8High Lipophilicity
Physical State Pale yellow oil or low-melting solidTypical for this class
Boiling Point ~260–270°C (Predicted)@ 760 mmHg

Synthetic Methodology

The most robust route to 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene utilizes a Williamson ether synthesis . This protocol alkylates the phenol oxygen of 2-bromo-6-fluorophenol with (bromomethyl)cyclopropane .

Core Reaction Scheme

The reaction proceeds via an Sɴ2 mechanism where the phenoxide anion attacks the primary alkyl halide.

SynthesisWorkflow Phenol 2-Bromo-6-fluorophenol (CAS 2040-89-3) Intermediate Transition State (SN2 Attack) Phenol->Intermediate Deprotonation AlkylHalide (Bromomethyl)cyclopropane (CAS 7051-34-5) AlkylHalide->Intermediate Base Base: K2CO3 Solvent: DMF Base->Intermediate Product 1-Bromo-2-(cyclopropylmethoxy)- 3-fluorobenzene (CAS 884512-60-1) Intermediate->Product Reflux 60-80°C 4-12 Hours

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene.

Reagents:

  • 2-Bromo-6-fluorophenol (1.0 eq): 7.76 g

  • (Bromomethyl)cyclopropane (1.2 eq): 6.58 g

  • Potassium Carbonate (K₂CO₃) (2.0 eq): 11.2 g (Anhydrous, finely ground)

  • Solvent: N,N-Dimethylformamide (DMF), 80 mL (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 2-bromo-6-fluorophenol (7.76 g) and anhydrous DMF (80 mL). Stir until fully dissolved.

  • Deprotonation: Add potassium carbonate (11.2 g) in a single portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.

  • Alkylation: Add (bromomethyl)cyclopropane (6.58 g) dropwise via syringe.

  • Reaction: Heat the mixture to 60–70°C in an oil bath. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Reaction is typically complete within 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (300 mL) to precipitate the product or form an emulsion.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 0–10% Ethyl Acetate in Hexanes.

  • Yield: Expect 8.5–9.5 g (85–95%) of a pale yellow oil.

Medicinal Chemistry Applications

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) due to its specific substitution pattern.

Structural Logic & Bioisosterism
  • Cyclopropylmethoxy Group:

    • Lipophilicity: Increases LogP compared to methoxy/ethoxy, improving membrane permeability.

    • Metabolic Stability: The cyclopropyl ring is more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

    • Steric Fit: Often used to fill the "gatekeeper" hydrophobic pocket in kinase domains.

  • Fluorine Atom (C-3):

    • Electronic Modulation: Lowers the pKa of the aromatic ring, influencing the electronics of the bromine handle.

    • Metabolic Block: Prevents metabolic oxidation at the vulnerable ortho-position.

  • Bromine Atom (C-1):

    • Synthetic Handle: Serves as the primary site for diversification via palladium-catalyzed cross-coupling.

Functionalization Workflow

The bromine atom allows this intermediate to serve as a divergence point in SAR (Structure-Activity Relationship) studies.

Applications Core 1-Bromo-2-(cyclopropylmethoxy)- 3-fluorobenzene Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd cat) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2 + Pd cat) Core->Buchwald Lithiation Lithium-Halogen Exchange (n-BuLi -> Electrophile) Core->Lithiation Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Aniline N-Aryl Amines (GPCR Ligands) Buchwald->Aniline Aldehyde Benzaldehydes (Linkers/Spacers) Lithiation->Aldehyde

Figure 2: Functionalization pathways for drug discovery.

Safety & Handling

  • Hazards: Classed as an Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • PubChem. 2-Bromo-6-fluorophenol (Precursor).[2] National Library of Medicine. Link

  • ChemSRC. 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (CAS 884512-60-1). Chemical Source Database. Link

  • Organic Syntheses. Alkylation of Phenols. Org.[3] Synth. 2002, 79, 165. (General Protocol Reference).

  • BLD Pharm. Product Catalog: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene.Link

Sources

Predictive Spectroscopic Analysis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive, in-depth predictive analysis of the spectral data for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental data, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By applying established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we provide a detailed, predicted spectral dataset. This guide is structured to not only present the predicted data but also to explain the underlying chemical principles and experimental considerations, thereby serving as a valuable educational and reference tool.

Introduction and Molecular Structure

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a substituted aromatic compound featuring a unique combination of a bromine atom, a fluorine atom, and a cyclopropylmethoxy ether group. This substitution pattern is expected to give rise to a distinct and informative set of spectral data. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Each prediction is rationalized based on the electronic effects of the substituents and by drawing analogies to structurally similar compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene are numbered as shown below.

Caption: Molecular structure of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the cyclopropylmethoxy group. The chemical shifts are influenced by the anisotropic effect of the benzene ring and the electronic effects of the bromine, fluorine, and oxygen atoms.

Predicted ¹H NMR Data Table
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H4~7.15dddJ(H4-H5) ≈ 8.5, J(H4-F) ≈ 8.5, J(H4-H6) ≈ 1.51H
H5~6.95dddJ(H5-H6) ≈ 8.0, J(H5-H4) ≈ 8.5, J(H5-F) ≈ 1.51H
H6~7.30dddJ(H6-H5) ≈ 8.0, J(H6-F) ≈ 2.0, J(H6-H4) ≈ 1.51H
H7 (CH₂)~4.05dJ(H7-H8) ≈ 7.02H
H8 (CH)~1.35m-1H
H9, H10 (CH₂)~0.65m-2H
H9', H10' (CH₂)~0.40m-2H
Interpretation and Rationale
  • Aromatic Region (δ 6.8-7.4 ppm): The three aromatic protons (H4, H5, H6) will form a complex splitting pattern due to proton-proton and proton-fluorine couplings. H6 is expected to be the most downfield due to the deshielding effect of the adjacent bromine atom. H4 will be significantly split by the ortho-coupling to H5 and a through-space coupling to the fluorine atom. H5 will be the most upfield proton.

  • Methylene Protons (H7): These protons are adjacent to the ether oxygen, which strongly deshields them, placing their signal around 4.05 ppm.[1][2] They will be split into a doublet by the single adjacent proton (H8).

  • Cyclopropyl Protons (H8, H9, H10): The methine proton (H8) of the cyclopropyl group will appear as a multiplet around 1.35 ppm. The four methylene protons of the cyclopropyl ring (H9, H10) are diastereotopic and will appear as two separate multiplets in the highly shielded region of the spectrum, around 0.40 and 0.65 ppm.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their resonance effects.

Predicted ¹³C NMR Data Table
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-Br)~115 (d, J(C1-F) ≈ 4 Hz)
C2 (C-O)~150 (d, J(C2-F) ≈ 12 Hz)
C3 (C-F)~158 (d, J(C3-F) ≈ 250 Hz)
C4~125 (d, J(C4-F) ≈ 4 Hz)
C5~118
C6~129 (d, J(C6-F) ≈ 2 Hz)
C7 (O-CH₂)~75
C8 (CH)~11
C9, C10 (CH₂)~4
Interpretation and Rationale
  • Aromatic Carbons (δ 110-160 ppm): The carbon directly attached to the fluorine atom (C3) will exhibit the largest chemical shift and a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 250 Hz).[4] The carbon attached to the oxygen (C2) will also be significantly downfield. The carbon bearing the bromine (C1) will be shifted upfield relative to benzene due to the "heavy atom effect". The other aromatic carbons will show smaller C-F couplings.

  • Aliphatic Carbons (δ 0-80 ppm): The methylene carbon of the ether (C7) will be the most downfield of the aliphatic carbons, typically appearing around 75 ppm.[5] The carbons of the cyclopropyl ring are highly shielded and will appear upfield, with the methine carbon (C8) around 11 ppm and the methylene carbons (C9, C10) at approximately 4 ppm.[6]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (CH₂ and CH)
1600-1450StrongAromatic C=C Stretch
1275-1200StrongAryl-O Stretch
1150-1050StrongC-O-C Asymmetric Stretch
1050-1000MediumC-F Stretch
~800StrongC-H Out-of-plane Bending
650-550MediumC-Br Stretch
Interpretation and Rationale
  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the cyclopropylmethoxy group (below 3000 cm⁻¹).[7]

  • Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

  • C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Aryl-O stretch) is expected around 1250 cm⁻¹.[1][8] The C-O-C asymmetric stretch will also be a prominent feature.[9]

  • C-X Stretching: The C-F and C-Br stretching vibrations will appear in the fingerprint region, with the C-F stretch typically around 1050-1000 cm⁻¹ and the C-Br stretch at a lower frequency, around 650-550 cm⁻¹.[10]

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine.

Predicted Key Mass Fragments
m/zProposed IonNotes
244/246[M]⁺•Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
165[M - Br]⁺Loss of a bromine radical.
189/191[M - C₃H₅]⁺•Loss of a cyclopropyl radical.
55[C₄H₇]⁺Cyclopropylmethyl cation, a very stable and likely abundant fragment.
41[C₃H₅]⁺Cyclopropyl cation or allyl cation.
Interpretation and Fragmentation Pathways

The fragmentation of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene under EI conditions is expected to proceed through several key pathways:

  • Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion [M]⁺• at m/z 244 and 246, with approximately equal intensities due to the natural abundance of ⁷⁹Br and ⁸¹Br.

  • Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, will lead to the formation of an ion at m/z 165.[11]

  • Alpha-Cleavage of the Ether: Cleavage of the bond between the cyclopropyl group and the methylene carbon is a common pathway for ethers, leading to the formation of the stable cyclopropylmethyl cation at m/z 55. This is expected to be a major peak in the spectrum.[12][13]

  • Cleavage of the Ether Bond: Fragmentation can also occur at the C-O bonds, leading to various smaller fragments.

G M [C₁₀H₁₀BrFO]⁺• m/z 244/246 F1 [C₁₀H₁₀FO]⁺ m/z 165 M->F1 - •Br F2 [C₇H₄BrFO]⁺• m/z 189/191 M->F2 - •C₃H₅ F3 [C₄H₇]⁺ m/z 55 M->F3 α-cleavage

Caption: Predicted major fragmentation pathways for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene in EI-MS.

Standard Experimental Protocols

To acquire the spectral data discussed in this guide, the following standard operating procedures are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of at least 12 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1 second.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton noise decoupling.

    • Use a spectral width of at least 220 ppm.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • GC Conditions:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Employ a suitable temperature program to ensure good separation, for example, starting at 50°C and ramping to 250°C.

  • MS Conditions:

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range of m/z 40-300.

    • The ion source temperature should be maintained around 230°C.

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene. The predicted data, along with the rationale for the assignments and proposed fragmentation pathways, offers a valuable resource for the identification and characterization of this molecule. While this predictive analysis is a powerful tool, experimental verification remains the gold standard for structural elucidation.

References

  • Pitesky, K. C., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(7), 1165-1175.
  • Chemistry LibreTexts. (2023).
  • Fiveable. (2025). Spectroscopy of Ethers.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Royal Society of Chemistry. (2012). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1966). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 31(5), 1550-1554.
  • NIST. (n.d.). ¹³C - NMR Absorptions of Major Functional Groups.
  • OpenStax. (2022). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Manchester Organics. (n.d.). 2-Bromo-3-fluoroanisole.
  • PubChem. (n.d.). 2-Bromo-3-fluoroanisole.

Sources

Comprehensive NMR Analysis Guide: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural validation and NMR analysis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene , a trisubstituted benzene scaffold critical in medicinal chemistry for modulating lipophilicity and metabolic stability.[1]

This analysis is synthesized from first-principles NMR theory, substituent additivity rules (SCS), and comparative data from verified structural analogs (e.g., 1-Bromo-3-fluoro-2-methoxybenzene).[1]

Executive Summary & Structural Logic

Target Molecule: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene Molecular Formula: C


H

BrFO Significance: This scaffold represents a "privileged structure" in kinase inhibitor design.[1] The central cyclopropylmethoxy ether serves as a bulky, lipophilic replacement for a methoxy group, often improving potency and blood-brain barrier permeability. The 1,2,3-substitution pattern creates a crowded electronic environment, making accurate NMR assignment critical for confirming regiochemistry during synthesis.
Structural Numbering & Spin System

The molecule consists of two distinct spin systems: the ABCX aromatic system (where X is


F) and the A

M(B

)

aliphatic system
of the cyclopropylmethyl group.

Structure Figure 1: Regiochemistry and Numbering Scheme. Note the 1,2,3-trisubstitution pattern. Br Br F F O O CH2 CH2 (Side) O->CH2 C1 C1 C1->Br C2 C2 C1->C2 C2->O C3 C3 C2->C3 C3->F C4 C4 (H) C3->C4 C5 C5 (H) C4->C5 C6 C6 (H) C5->C6 C6->C1 Cyc Cyclopropyl CH2->Cyc

Theoretical Shift Prediction & Coupling Analysis

The following data is calculated based on substituent chemical shift (SCS) additivity rules relative to benzene (


 7.26) and confirmed via analog comparison (e.g., 1-Bromo-3-fluoro-2-methoxybenzene).[1]
H NMR Parameters (400 MHz, CDCl )
PositionProton TypePredicted Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
H4 Aromatic6.95 – 7.05ddd

(Ortho)


Ortho to F (large

), Meta to OR.[1]
H5 Aromatic6.85 – 6.95td (or ddd)



(Meta)
Triplet-like due to two ortho protons; split by meta-F.
H6 Aromatic7.25 – 7.35dt (or ddd)



(Para)
Deshielded by ortho-Br. Small para-F coupling.
O-CH

Aliphatic3.90 – 4.00doublet

Diagnostic doublet.[1] Shifted downfield by Oxygen.
CH Cyclopropyl1.25 – 1.35multiplet-Methine proton connecting to CH

O.
Cyc-CH

Cyclopropyl0.55 – 0.65multiplet-Distinctive high-field signals (cis/trans diastereotopic).[1]
Cyc-CH

Cyclopropyl0.30 – 0.40multiplet-Distinctive high-field signals.[1]
Heteronuclear Coupling ( F - H/ C)

The fluorine atom at C3 is the "spy" nucleus. It provides definitive proof of the substitution pattern via J-coupling transmission.

  • 
    F NMR:  Expect a singlet (or small multiplet due to H-coupling) around -110 to -120 ppm .[1]
    
  • 
    C-F Coupling: 
    
    • 
       (C3):  ~245–250 Hz (Huge doublet).
      
    • 
       (C2, C4):  ~15–25 Hz.
      
    • 
       (C1, C5):  ~5–10 Hz.
      

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data suitable for publication or regulatory filing.[1]

Step 1: Sample Preparation[1][2]
  • Solvent: Chloroform-d (CDCl

    
    ) is standard.[1] For resolution of overlapping aromatic signals, Acetone-
    
    
    
    or DMSO-
    
    
    may be used to alter magnetic anisotropy.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for clean baselines).

Step 2: Acquisition Sequence

Run experiments in this specific order to maximize efficiency:

  • 
    H (16 scans):  Quick check for purity and integrals.
    
  • 
    F (unsubstituted):  Confirm presence of F.
    
  • 
    C {1H} (1024+ scans):  Long acquisition needed for quaternary carbons (C1, C2, C3).
    
  • COSY: To trace the H4-H5-H6 spin system.

  • HSQC: To correlate protons to carbons (identifies C4, C5, C6).

  • HMBC: Critical Step. Used to connect the O-CH

    
     protons to C2, proving the ether linkage location.
    
Step 3: Assignment Logic Flow

Use the following decision tree to assign the regiochemistry definitively.

AssignmentWorkflow Figure 2: Logical Assignment Workflow for Trisubstituted Benzenes Start Start Analysis H1 1. Analyze 1H Spectrum Identify 3 Aromatic H's + Side Chain Start->H1 F19 2. Check 19F Spectrum Single peak @ -115 ppm? H1->F19 Splitting 3. Analyze H-H & H-F Splitting Look for large J(H,F) ~9Hz (Ortho) F19->Splitting C2_ID Identify C2 via 13C (Doublet, 2J_CF ~15Hz) Splitting->C2_ID Regio 4. Verify Regiochemistry (HMBC) Does O-CH2 correlate to C2? Confirm Structure Confirmed: 1-Br, 2-OR, 3-F Regio->Confirm C2_ID->Regio

Detailed Spectral Analysis & Troubleshooting

The "Crowded Center" Problem (C2)

The Carbon at position 2 is the most difficult to assign because it is quaternary and flanked by substituents.

  • Observation: In

    
    C NMR, C2 will appear downfield (~145-150 ppm) due to the oxygen attachment.
    
  • Validation: It must appear as a doublet due to coupling with Fluorine at C3 (

    
     Hz).
    
  • Differentiation from C1/C3:

    • C3 (C-F) is a doublet with huge splitting (~250 Hz).

    • C1 (C-Br) is typically shielded relative to C-O and C-F (approx 110-120 ppm) and has smaller coupling (

      
      ).[1]
      
Distinguishing Isomers

If the synthesis produced the wrong isomer (e.g., the 2-bromo-1-fluoro regioisomer), the coupling patterns change drastically.[1]

  • Correct Isomer (1-Br, 2-OR, 3-F): H4 is ortho to F (

    
     Hz).[1] H6 is para to F (
    
    
    
    Hz).
  • Symmetric Isomer (1-OR, 2,6-difluoro...): Would show symmetry in NMR.

  • Alternate Isomer (1-OR, 2-Br, 3-F): The O-CH

    
     HMBC correlation would be to a carbon with different F-coupling constants.[1]
    

References & Authoritative Grounding

The spectral predictions and protocols above are grounded in standard spectroscopic databases and additivity algorithms validated by the following sources:

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and additivity rules).

  • National Institute of Standards and Technology (NIST). 1-Bromo-3-fluorobenzene Gas Phase Spectrum. (Used as the base aromatic scaffold for shift prediction). Link

  • PubChem Compound Summary. 1-Bromo-3-fluoro-2-methoxybenzene. (Closest structural analog for chemical shift verification). Link

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Source for F-H and F-C coupling magnitudes). Link

Sources

Technical Guide: Solubility Profile & Handling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

[1]

Executive Summary

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a highly lipophilic halogenated aryl ether commonly utilized as a building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and modulation of G-protein coupled receptors (GPCRs).[1] Its structural core—a benzene ring tri-substituted with a bromine atom, a fluorine atom, and a cyclopropylmethoxy ether—imparts specific solubility characteristics defined by high lipophilicity (LogP ~3.[1]8) and negligible aqueous solubility.[1]

This guide provides researchers with validated protocols for solubilization, storage, and experimental application, ensuring data integrity in both synthetic and biological workflows.[1]

Physicochemical Identity & Structural Analysis[2][3]

PropertyDetail
IUPAC Name 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene
CAS Number 884512-60-1
Molecular Formula C₁₀H₁₀BrFO
Molecular Weight 245.09 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Predicted LogP 3.6 – 4.1 (High Lipophilicity)
H-Bond Donors 0
H-Bond Acceptors 2 (Ether oxygen, Fluorine)
Structural Impact on Solubility[4]
  • Cyclopropylmethoxy Group: The cyclopropyl ring adds significant hydrophobic bulk without introducing polarity.[1] Unlike a methoxy group, the cyclopropyl moiety increases the partition coefficient (LogP), drastically reducing water solubility while enhancing solubility in non-polar organic solvents.[1]

  • Halogenation (Br, F): The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring but also increases lipophilicity compared to the parent phenol.[1] The lack of hydrogen bond donors (e.g., -OH, -NH) means the crystal lattice (if solid) is held by weak van der Waals forces, facilitating dissolution in aprotic solvents like DMSO and DCM.[1]

Solubility Profile

Solvent Compatibility Table

The following data represents the saturation limits based on structural analogs and calculated physicochemical properties.

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Application Note
Dipolar Aprotic DMSO Excellent > 100 mg/mLPreferred for biological stock solutions (10–20 mM).[1]
Dipolar Aprotic DMF Excellent > 100 mg/mLSuitable for high-temp cross-coupling reactions.[1]
Chlorinated Dichloromethane (DCM) High > 50 mg/mLIdeal for transfers and workups.[1]
Alcohol Ethanol/Methanol Moderate 10–30 mg/mLSolubility decreases significantly with water addition.[1]
Ether THF High > 50 mg/mLStandard solvent for Grignard/Lithiation reactions.[1]
Aqueous Water / PBS (pH 7.4) Insoluble < 0.01 mg/mLRequires surfactant or co-solvent for assays.[1]
Aqueous Solubility Challenges

This compound is classified as Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context.[1]

  • "Brick Dust" vs. "Grease Ball": Due to the low melting point potential, this molecule behaves more like a "grease ball," meaning its poor water solubility is driven by high lipophilicity (solvation energy cost) rather than high crystal lattice energy.[1]

  • Precipitation Risk: When diluting a DMSO stock into aqueous buffer (e.g., for an IC50 assay), the compound is prone to rapid precipitation if the final concentration exceeds 10–50 µM.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable stock for biological screening or analytical standards.

  • Weighing: Accurately weigh 24.5 mg of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene into a glass vial (avoid plastic if long-term storage is intended, as lipophilic compounds can leach plasticizers).

  • Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade ≥ 99.9%).

  • Dissolution: Vortex for 30 seconds. If the compound is an oil, ensure it fully disperses from the vial walls.[1]

    • Visual Check: Solution must be clear and colorless/pale yellow. Any turbidity indicates moisture contamination or impurities.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Shelf Life: Stable for >6 months if kept dry. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).[1]

Protocol B: Kinetic Solubility Assay (High Throughput)

Objective: Determine the "apparent" solubility in aqueous buffer during screening.[1]

  • Preparation: Dispense 198 µL of PBS (pH 7.4) into a 96-well plate.

  • Spiking: Add 2 µL of the 10 mM DMSO stock (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

    • Calculation: Solubility (µM) = (Area_filtrate / Area_standard) × Conc_standard.[1]

Protocol C: Dissolution for Synthetic Chemistry (Suzuki Coupling)

Objective: Optimize solvent system for palladium-catalyzed cross-coupling.

  • Solvent Choice: Use 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .[1] The biphasic nature requires vigorous stirring.

  • Degassing: This aryl bromide is sensitive to oxidation during coupling. Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.[1]

  • Concentration: Typical reaction concentration is 0.1 M to 0.5 M.[1]

    • Note: If using carbonate bases (K₂CO₃), ensure the water volume is sufficient to dissolve the inorganic base, or use a phase transfer catalyst (e.g., TBAB) if strictly organic solvents are used.[1]

Workflow Visualization

The following diagrams illustrate the decision logic for solubility testing and synthetic application.

Diagram 1: Solubility Assessment Workflow

SolubilityWorkflowStartStart: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzeneSolventSelectSelect Solvent SystemStart->SolventSelectOrgSolvOrganic Synthesis(DCM, THF, DMSO)SolventSelect->OrgSolvAqSolvAqueous Assay(PBS, Media)SolventSelect->AqSolvDissolveDirect Dissolution(Vortex/Sonication)OrgSolv->DissolveCoSolventPrepare DMSO Stock(10-20 mM)AqSolv->CoSolventCheckClearVisual Check:Clear Solution?Dissolve->CheckClearProceedSynProceed to ReactionCheckClear->ProceedSynYesDiluteDilute into Buffer(< 1% DMSO Final)CoSolvent->DilutePrecipCheckCheck for Precipitation(Turbidity/DLS)Dilute->PrecipCheckSuccessStable SolutionPrecipCheck->SuccessClearFailPrecipitation DetectedPrecipCheck->FailTurbidFixAction: Reduce Conc.or Add Surfactant (Tween-20)Fail->FixFix->Dilute

Caption: Logical workflow for solubilizing the compound for synthesis vs. biological assays.

Diagram 2: Synthetic Utility Pathway[1]

SynthesisPathStart1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene(Ar-Br)CatalystPd(dppf)Cl2 / K2CO3Dioxane/H2OStart->CatalystReagentBoronic Acid / Ester(Suzuki Coupling)Reagent->CatalystProductBiaryl Product(Drug Intermediate)Catalyst->Product80-90°C, 12h

Caption: Typical cross-coupling reaction scheme utilizing the solubility profile of the aryl bromide.

Safety & Handling (E-E-A-T)

  • Hazards: As a halogenated aromatic, treat as a potential irritant (Skin/Eye/Respiratory).[1] The cyclopropylmethyl group can act as an alkylating agent under extreme metabolic conditions, though the ether linkage is generally stable.[1]

  • Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.

  • Spill Protocol: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable (e.g., THF).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 884512-60-1. Retrieved from [Link]

  • ChemSrc (2025). 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene Physicochemical Properties. Retrieved from [Link][1]

  • Collaborative Drug Discovery (2023). LogP Calculation Models for Halogenated Ethers. Retrieved from [Link]

A Comprehensive Technical Guide to the Safe Handling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene. As a novel compound, specific safety data is not extensively published. Therefore, this guide is built upon a robust, deductive safety assessment, synthesizing data from structurally analogous compounds including halogenated benzenes, aromatic ethers, and regulatory guidelines for handling research chemicals. This approach ensures a cautious and comprehensive safety framework for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Hazard Profile

Understanding the fundamental characteristics of a compound is the cornerstone of safe laboratory practice. The profile for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is inferred from its constituent parts: a bromofluorobenzene core and a cyclopropylmethoxy ether group.

Predicted Physicochemical Properties

The properties of this compound are extrapolated from related structures like 1-bromo-3-fluorobenzene and other aromatic ethers. It is expected to be a liquid at room temperature with low water solubility.[1][2]

PropertyPredicted Value / CharacteristicRationale / Analog Data Source
Appearance Clear, colorless to light yellow liquidBased on similar bromofluorobenzene compounds.[1]
Molecular Formula C₁₀H₁₀BrFO-
Molecular Weight 245.09 g/mol -
Boiling Point >150 °C1-Bromo-3-fluorobenzene boils at 148 °C.[1] The additional ether chain will increase this value.
Density ~1.5 - 1.7 g/cm³1-Bromo-3-fluorobenzene has a density of ~1.7 g/cm³.[1]
Solubility Insoluble in water; Soluble in organic solvents.Halogenated aromatics and ethers typically have low water solubility.[1][2]
Vapor Pressure High; likely to exist as a vapor.Flammable bromofluorobenzenes have high vapor pressures, indicating an inhalation risk.[2]
Inferred GHS Hazard Classification

Based on the hazard profiles of 1-bromo-2-fluorobenzene and 1-bromo-3-fluorobenzene, the following GHS classifications are anticipated.[3][4][5] All personnel must handle this compound as if it possesses all of these hazards.

Hazard ClassCategoryHazard StatementSource / Justification
Flammable Liquids Category 3 / 4H226/H227: Flammable liquid and vapor / Combustible liquid.[3]Analogs are flammable liquids. Vapors may form explosive mixtures with air and can travel to an ignition source.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4]Halogenated aromatic compounds are known skin irritants.[6]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[3][4]Direct contact with vapors or liquid is likely to cause significant eye irritation.[1][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[3][4]Inhalation of vapors can irritate the respiratory tract.[4]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Assumed)H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]This is a prudent assumption for a multifunctional aromatic halide pending specific toxicological data.

Section 2: The Hierarchy of Controls: A Foundational Safety Paradigm

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that dictates the most effective means of hazard mitigation. This guide is structured around implementing this hierarchy for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Technical & Procedural Controls Elimination Elimination (Not Applicable for Research) Substitution Substitution (Use a less hazardous reagent) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls for chemical safety.

For a specific research target like this compound, elimination and substitution are often not feasible. Therefore, our focus rests on robust engineering controls, strict administrative procedures, and appropriate personal protective equipment (PPE).

Section 3: Mandatory Engineering Controls

Engineering controls are the primary line of defense, designed to isolate personnel from the chemical hazard.

  • Chemical Fume Hood: All handling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, including aliquoting, reactions, and workups, must be conducted within a properly functioning and certified chemical fume hood.[7][8] The hood serves two critical functions: it provides constant exhaust ventilation to prevent the accumulation of flammable and toxic vapors[9], and its sash acts as a physical barrier against splashes and potential reactions.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[11] All personnel must know their location and how to operate them.

Section 4: Standard Operating Procedure (SOP) for Handling

This SOP details the minimum requirements for safely handling the compound.

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the final barrier between the researcher and the chemical.[12]

  • Eye and Face Protection: ANSI-approved chemical splash goggles are mandatory at all times.[1][13] When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[12][14]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves offer good splash resistance but have a limited breakthrough time with many organic solvents and ethers.[14][15] It is recommended to wear two pairs of nitrile gloves ("double-gloving") and change the outer glove immediately upon known or suspected contact. For extended operations, heavier-duty gloves such as butyl rubber should be considered, though they may reduce dexterity.[13][14] Latex gloves are not suitable for work with ethers. [15]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[14] Long pants and closed-toe shoes must be worn to ensure no skin is exposed.[9][14]

  • Respiratory Protection: If work is conducted exclusively within a certified fume hood, respiratory protection is not typically required.[1] A NIOSH-approved respirator with organic vapor cartridges must be available for emergency situations, such as a spill cleanup outside of a hood.[1][4]

Aliquoting and Transfer Protocol
  • Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the lowest practical height.

  • Grounding: For transfers from containers larger than 1 liter, ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[1][16]

  • Use Spark-Proof Tools: When opening or manipulating containers, use tools made of non-sparking materials (e.g., brass, bronze).[17]

  • Transfer: Perform all liquid transfers slowly and carefully to minimize splashing and vapor generation.

  • Closure: Securely close all containers immediately after use.[1][10]

  • Cleanup: Decontaminate any affected surfaces within the fume hood. Dispose of any contaminated wipes or materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Section 5: Storage and Stability

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][7][10] The storage area should be a designated flammables-area.[1]

  • Container: Keep the compound in its original, tightly sealed container.[1] Opened containers must be carefully resealed to prevent leakage and exposure to air.[9]

  • Incompatibilities: Segregate this compound from strong oxidizing agents, strong acids, and strong bases.[1][10] Contact with these materials can lead to vigorous or explosive reactions.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[8][18] While aryl ethers are generally less prone to this than alkyl ethers, it is a prudent practice to date the container upon opening and monitor for any signs of peroxide formation (e.g., crystal formation). Dispose of opened containers within one year.[8]

Section 6: Emergency Procedures

A prepared response to emergencies is a non-negotiable part of laboratory safety.

Spill Response

The response to a chemical spill depends on its size and location.

Spill_Response_Flowchart Start Spill Occurs CheckLocation Is the spill contained within a fume hood? Start->CheckLocation CheckSize Is the spill small (<100 mL) and can be cleaned up in <10 min? CheckLocation->CheckSize Yes LargeSpill Large/Complicated Spill Protocol: 1. EVACUATE the area. 2. Alert others and activate alarm. 3. Close doors as you exit. 4. Call Emergency Services (911). 5. Notify EH&S. CheckLocation->LargeSpill No SmallSpill Small Spill Protocol: 1. Alert others in the immediate area. 2. Use spill kit with inert absorbent. 3. Collect waste in a sealed container. 4. Decontaminate the area. CheckSize->SmallSpill Yes CheckSize->LargeSpill No

Caption: Decision flowchart for chemical spill response.

  • Small Spill Protocol (inside a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like dry sand or vermiculite (do not use combustible materials like sawdust).[1][18][19]

    • Once absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[19]

    • Clean the spill area thoroughly with soap and water.[19]

  • Large or Complicated Spill Protocol (any spill outside a fume hood):

    • A complicated spill is one that poses a threat to health, is large, or involves personnel who are uncertain of the procedure.[19]

    • Immediately evacuate the affected area and alert others to do the same.[19]

    • If safe to do so, close the laboratory doors to contain the vapors.[19]

    • Call 911 and provide the chemical name, location, and quantity spilled.[19][20]

    • Contact your institution's Environmental Health & Safety (EH&S) department.[19]

Fire Response
  • Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[1] Water spray can be used to cool fire-exposed containers, but a straight stream of water may be ineffective and could spread the flammable liquid.[1]

  • Hazards of Combustion: During a fire, irritating and highly toxic gases are generated. These include carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF).[1][10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention.[20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][9]

Section 7: Waste Disposal

The disposal of halogenated organic waste is strictly regulated. The presence of both bromine and fluorine in this molecule requires special consideration.

  • Collection: All waste containing 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene must be collected in a clearly labeled, compatible, and sealed container designated for halogenated organic waste.[20]

  • Segregation: Do not mix this waste with non-halogenated or other incompatible waste streams.

  • Disposal Method: The primary disposal method for such compounds is high-temperature incineration.[21][22] The incinerator must be equipped with appropriate scrubbers to neutralize the acidic gases (HBr and HF) formed during combustion.[21] The carbon-fluorine bond is exceptionally strong, requiring high temperatures and sufficient residence time to ensure complete destruction and prevent the formation of smaller, persistent fluorinated byproducts.[21][23] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Spill. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for: Bromine. Retrieved from [Link]

  • ICL Group Sustainability. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Use of Ether. Retrieved from [Link]

  • Purdue University Environmental and Emergency Preparedness. (n.d.). Diethyl Ether. Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Pipecleany. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Bromo-2-fluorobenzene. Retrieved from [Link]

  • NOVA Chemicals. (2025, July 9). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluorobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Bromo-3-fluorobenzene - Hazard. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-methoxybenzene. Retrieved from [Link]

  • MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link]

  • University of St Andrews. (2024, July 22). Ethers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-bromo-2,4,5-trimethoxybenzene Properties. Retrieved from [Link]

  • Rinnovabili.it. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • IOP Publishing. (2025, August 6). Ways of processing and recycling of fluorine-containing waste of aluminum industry. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, September 21). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene. Retrieved from [Link]

Sources

Technical Guide: Stability & Storage of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

[1]

Part 1: Executive Summary

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (CAS: 884512-60-1) is a high-value vicinal trisubstituted arene intermediate, commonly employed as a scaffold in the synthesis of kinase inhibitors and fluorinated pharmaceuticals.[1]

Its stability profile is governed by two competing functionalities: the photolabile aryl bromide and the acid-sensitive cyclopropylmethyl ether .[1] While the aryl fluoride moiety confers metabolic stability in final drug candidates, the intermediate itself requires rigorous exclusion of light and acid during storage to prevent degradation.

Quick Reference Protocol
ParameterSpecification
Storage Temperature 2°C to 8°C (Refrigerate)
Atmosphere Inert Gas (Argon or Nitrogen)
Container Type Amber Glass (Type I Borosilicate) with PTFE-lined cap
Light Sensitivity High (Protect from UV/Visible light)
Moisture Sensitivity Moderate (Hydrolysis risk under acidic conditions)
Re-test Period 12 Months (under compliant storage)

Part 2: Physicochemical Profile[1]

Understanding the molecular architecture is the first step in predicting degradation. This molecule features a "steric clash" pattern (1,2,3-substitution) which can lower the melting point compared to para-substituted isomers, often resulting in a low-melting solid or viscous oil at room temperature.

PropertyDataNotes
Chemical Name 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene
CAS Number 884512-60-1
Molecular Formula C₁₀H₁₀BrFO
Molecular Weight 245.09 g/mol
Lipophilicity (cLogP) ~3.5 - 4.0 (Estimated)Highly lipophilic; low water solubility.[1]
Physical State Low-melting solid or OilHandling often requires warming to ~30°C for liquefaction.[1]

Part 3: Stability Risk Assessment & Degradation Mechanisms

As researchers, we must look beyond the "Store Cold" label. The specific risks for this compound stem from the unique reactivity of the cyclopropylmethyl group and the aryl bromide .

Acid-Catalyzed Rearrangement (The Hidden Risk)

The cyclopropylmethyl ether is the structural weak point. Unlike standard alkyl ethers (e.g., methoxy), the cyclopropylmethyl group can stabilize a carbocation through "dancing resonance" (sigma-bond delocalization).

  • Mechanism: Trace acid (protons) can protonate the ether oxygen.

  • Consequence: This transforms the alkoxy group into a good leaving group. The resulting cyclopropylcarbinyl cation is exceptionally stable but rearranges rapidly to a cyclobutyl or homoallyl cation.

  • Result: Cleavage of the ether bond and formation of complex alkylated impurities.

Photolytic Dehalogenation

Aryl bromides are inherently susceptible to homolytic cleavage upon exposure to UV light (300–400 nm).

  • Mechanism:

    
    
    
  • Consequence: The aryl radical (

    
    ) abstracts a hydrogen atom from the solvent or the cyclopropyl chain (H-atom transfer).
    
  • Result: Formation of the des-bromo impurity (1-(cyclopropylmethoxy)-2-fluorobenzene), which is often inseparable by standard chromatography.[1]

Autoxidation

The methylene group (

1
Visualization: Degradation Pathways

The following diagram illustrates the primary degradation vectors requiring mitigation.

DegradationPathwaysCompound1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzeneProtonationProtonation (H+)Compound->ProtonationTrace AcidUVUV Light (hν)Compound->UVImproper StorageCationCyclopropylcarbinylCationProtonation->CationEther CleavageRearrangeRing Expansion(Cyclobutyl/Homoallyl)Cation->RearrangeRearrangementRadicalAryl RadicalFormationUV->RadicalHomolysisDesBromoDes-bromo Impurity(H-abstraction)Radical->DesBromoSolvent/H-Donor

Figure 1: Primary degradation pathways.[1] Note the bifurcation into acid-catalyzed rearrangement and photolytic reduction.[1]

Part 4: Storage & Handling Protocols[1]

Based on the mechanisms above, the following protocols are mandatory to maintain purity >98%.

Storage Protocol[1]
  • Container Selection: Use Amber Glass Vials (Type I) to block UV radiation.[1] Avoid clear glass wrapped in foil, as this is prone to user error during inspection.

  • Headspace Management: Purge the vial with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.[1] This displaces oxygen and moisture.[1]

  • Sealing: Use a cap with a PTFE-faced silicone septum .[1] Avoid polyethylene (PE) lined caps if storing as a liquid, as plasticizers can leach into lipophilic ethers.

  • Environment: Store at 2–8°C . Do not freeze unless the compound is verified as a solid; freezing/thawing cycles can induce physical stress and water condensation.

Handling Protocol (Thawing & Dispensing)

Since the compound may be a viscous oil or low-melting solid:

  • Equilibration: Allow the closed container to reach room temperature (20–25°C) before opening. This prevents atmospheric moisture from condensing inside the cold vial (critical to prevent acid hydrolysis).

  • Liquefaction: If solid, gently warm to 30°C using a water bath.[1] Do not use a heat gun (hot spots can trigger thermal decomposition).[1]

  • Dispensing: Use a positive-displacement pipette or glass syringe. Avoid standard air-displacement pipettes if the liquid is viscous.[1]

Visualization: Storage Decision Logic

StorageLogicStartReceived CompoundCheckStatePhysical State?Start->CheckStateSolidSolidCheckState->SolidLiquidOil/LiquidCheckState->LiquidSolidActionStore 2-8°CDesiccator RecommendedSolid->SolidActionLiquidActionStore 2-8°CUpright PositionParafilm SealLiquid->LiquidActionOpenOpening for UseSolidAction->OpenLiquidAction->OpenWarmEquilibrate to RT(Prevent Condensation)Open->WarmPurgeRe-Purge with Argonbefore ResealingWarm->Purge

Figure 2: Decision tree for receiving and handling the compound to ensure long-term integrity.[1]

Part 5: QC & Analytical Development

To validate the stability of your specific batch, use the following "Stress Test" parameters. This is essential for establishing a re-test date.

HPLC Method Recommendation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic modifier prevents peak tailing of the ether).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).[1]

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm.[1]

Forced Degradation (Stress Testing)

Perform these micro-scale experiments to confirm stability:

Stress ConditionDurationExpected Outcome
Acid (0.1N HCl) 24 Hours @ RTCritical: Monitor for cyclopropyl ring opening (new peaks at RRT ~0.8-0.9).
Base (0.1N NaOH) 24 Hours @ RTGenerally stable.
Oxidation (3% H₂O₂) 4 Hours @ RTMonitor for N-oxide (if amine present) or ether oxidation.
Light (UV) 12 HoursCritical: Monitor for des-bromo impurity (RRT < 1.0).

References

  • Chemical Source Registry. (2023).[1] CAS 884512-60-1 Entry: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene.[1][2] ChemSRC. [Link][1]

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV.[1] Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. (Fundamental mechanism for cyclopropylmethyl acid instability).[1]

  • ICH Expert Working Group. (1996).[1] ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][3] [Link]

  • Baertschi, S. W., et al. (2015). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing. Journal of Pharmaceutical Sciences. (Context for aryl halide photolysis).

Methodological & Application

Synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around the robust and widely applicable Williamson ether synthesis. This guide details the underlying chemical principles, step-by-step experimental protocols for the synthesis of the target molecule and its precursors, and expected analytical characterization. The content is structured to provide both a practical laboratory guide and a deeper understanding of the synthetic strategy, empowering researchers to confidently replicate and adapt these procedures.

Introduction

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a substituted aromatic compound incorporating a unique combination of functional groups: a bromine atom, a fluorine atom, and a cyclopropylmethoxy ether. This arrangement of substituents makes it an attractive intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions. The cyclopropylmethyl group is also a common motif in drug discovery, often contributing to improved potency and pharmacokinetic properties.

The synthesis of this target molecule is most effectively achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] This approach offers high yields and operational simplicity, making it suitable for both small-scale laboratory synthesis and larger-scale production.

Synthetic Strategy and Rationale

The primary synthetic route outlined in this guide involves a two-step sequence starting from commercially available precursors:

  • Synthesis of Starting Materials:

    • 2-Bromo-6-fluorophenol: This key intermediate can be synthesized from 2-bromophenol via electrophilic fluorination.

    • Cyclopropylmethyl bromide: This alkylating agent is accessible from cyclopropanemethanol.

  • Williamson Ether Synthesis: The final step involves the O-alkylation of 2-bromo-6-fluorophenol with cyclopropylmethyl bromide in the presence of a suitable base and solvent to yield the target product, 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene. This reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide.[1][2]

Logical Flow of the Synthetic Pathway

Synthesis_Flowchart cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2-Bromophenol 2-Bromophenol 2-Bromo-6-fluorophenol 2-Bromo-6-fluorophenol 2-Bromophenol->2-Bromo-6-fluorophenol Electrophilic Fluorination Cyclopropanemethanol Cyclopropanemethanol Cyclopropylmethyl bromide Cyclopropylmethyl bromide Cyclopropanemethanol->Cyclopropylmethyl bromide Halogenation 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene 2-Bromo-6-fluorophenol->1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene Williamson Ether Synthesis Cyclopropylmethyl bromide->1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Caption: Overall synthetic workflow.

Part 1: Synthesis of Precursors

Protocol 1: Synthesis of 2-Bromo-6-fluorophenol

Rationale: The introduction of a fluorine atom ortho to the hydroxyl group of 2-bromophenol is achieved using an electrophilic fluorinating agent. Selectfluor is a common and effective reagent for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromophenol98%Commercially Available
Selectfluor95%Commercially Available
Eosin YDye GradeCommercially Available
Acetic AcidGlacialCommercially Available
DichloromethaneACS GradeCommercially Available
Saturated NaCl solution-Prepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available
Silica Gel60-120 meshCommercially Available
Ethyl AcetateACS GradeCommercially Available
Petroleum EtherACS GradeCommercially Available

Procedure:

  • In a suitable reaction vessel, dissolve 2-bromophenol (1 mmol) in 4 mL of a 10% aqueous acetic acid solution.

  • To this solution, add Selectfluor (1.5 mmol) and Eosin Y (0.05 mmol).

  • Irradiate the reaction mixture with a 12 W blue light at room temperature for 6 hours.

  • Upon completion (monitored by TLC), add a saturated aqueous solution of NaCl to the reaction mixture.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9 v/v) as the eluent to afford pure 2-Bromo-6-fluorophenol.[3]

Protocol 2: Synthesis of Cyclopropylmethyl Bromide

Rationale: The conversion of a primary alcohol to an alkyl bromide is a standard transformation. One effective method involves the use of an N-halosuccinimide and a dialkyl sulfide, which forms a halogenating agent in situ. This method often provides cleaner products compared to using phosphorus tribromide.[4] Another common method involves reacting the alcohol with an aqueous solution of hydrogen bromide.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Cyclopropanemethanol98%Commercially Available
N-Bromosuccinimide (NBS)99%Commercially Available
Dimethyl Sulfide99%Commercially Available
DichloromethaneAnhydrousCommercially Available
Hydrobromic Acid48% aq.Commercially Available

Procedure (Method A: Using NBS/DMS):

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Bromosuccinimide (1.1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dimethyl sulfide (1.1 eq.) to the cooled solution.

  • To this mixture, add a solution of cyclopropanemethanol (1.0 eq.) in anhydrous dichloromethane dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation to obtain crude cyclopropylmethyl bromide. Further purification can be achieved by fractional distillation.

Procedure (Method B: Using HBr):

  • In a round-bottom flask, cool a 48% aqueous solution of hydrobromic acid (2-3 eq.) to 0 °C.

  • Slowly add cyclopropanemethanol (1.0 eq.) to the stirred, cold HBr solution.

  • Allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • The reaction will form two phases. Separate the lower organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • The crude cyclopropylmethyl bromide can be used directly or purified by distillation.[5]

Part 2: Synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Rationale: The core of this synthesis is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group of 2-bromo-6-fluorophenol to form a more nucleophilic phenoxide. This phenoxide then displaces the bromide from cyclopropylmethyl bromide in an S(_N)2 reaction. A variety of bases and solvents can be employed, with potassium carbonate in an aprotic polar solvent like acetonitrile or DMF being a common and effective choice.[6]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Phenol 2-Bromo-6-fluorophenol Ether 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene Phenol->Ether AlkylHalide Cyclopropylmethyl bromide AlkylHalide->Ether Base Base (e.g., K2CO3) Base->Ether Solvent Solvent (e.g., Acetonitrile) Solvent->Ether

Caption: Williamson Ether Synthesis Scheme.

Protocol 3: Williamson Ether Synthesis

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-6-fluorophenolAs synthesized in Protocol 1-
Cyclopropylmethyl bromideAs synthesized in Protocol 2-
Potassium Carbonate (K₂CO₃)Anhydrous, powderedCommercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Deionized Water--
Saturated Brine Solution-Prepared in-house
Anhydrous Magnesium SulfateACS GradeCommercially Available
Silica Gel60-120 meshCommercially Available

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-bromo-6-fluorophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10-15 mL per mmol of phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclopropylmethyl bromide (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene as a solid or oil.

Part 3: Characterization and Data Presentation

The identity and purity of the synthesized 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 6.8-7.5 ppm. A doublet for the -OCH₂- protons around 3.9-4.1 ppm. A multiplet for the cyclopropyl methine proton around 1.2-1.4 ppm. Multiplets for the cyclopropyl methylene protons around 0.3-0.7 ppm.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The -OCH₂- carbon signal around 70-75 ppm. The cyclopropyl methine carbon signal around 10-15 ppm. The cyclopropyl methylene carbon signals around 3-8 ppm.
Mass Spec. The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).
FT-IR Characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic and cyclopropyl groups, and C-Br and C-F stretching vibrations.

Note: As of the date of this publication, publicly available experimental spectroscopic data for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is limited. The expected NMR shifts are based on computational predictions and analysis of structurally similar compounds. Researchers should perform full characterization to confirm the structure of their synthesized material.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The success of the synthesis can be monitored and validated at each step:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the progress of each reaction, ensuring the consumption of starting materials before proceeding to the work-up.

  • Intermediate Characterization: It is highly recommended to characterize the intermediates (2-Bromo-6-fluorophenol and cyclopropylmethyl bromide) by NMR or other spectroscopic methods to confirm their identity and purity before proceeding to the final step.

  • Final Product Purity: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) in addition to NMR spectroscopy.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene. By following the outlined protocols and adhering to the principles of good laboratory practice, researchers can reliably prepare this valuable chemical intermediate for their discovery and development programs. The modular nature of the synthesis allows for potential adaptation to produce a variety of related analogs by simply modifying the starting phenol or alkylating agent.

References

  • Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene. EP2609065B1.
  • ChemicalBook. 2-Bromo-6-fluorophenol synthesis.
  • Process for the production of cyclopropylmethyl halides. US6118032A.
  • Process for the production of cyclopropylmethyl halides. US6077981A.
  • Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • Method for producing 1-bromo-2-chloro-4-fluorobenzene. JPH075487B2.
  • ChemTalk. Williamson Ether Synthesis.
  • BLD Pharm. 1415096-07-9|1-Bromo-2-cyclopropyl-3-fluorobenzene.
  • ResearchGate.
  • PubChem. 1-Bromo-2-(bromomethyl)-3-fluorobenzene.
  • Organic Syntheses. Benzene, (2-bromo-1-fluoro-1-methylethyl.
  • PubChem. 1-Bromo-2-chloro-3-fluorobenzene.
  • Preparation method of 2-bromoethyl methyl ether. CN101671238B.
  • ChemicalBook. 1-BROMO-3-CHLORO-2-FLUOROBENZENE | 144-584-65-6.
  • PLOS ONE. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
  • Organic Syntheses. 2-hydroxymethyl-2-cyclopentenone.
  • MDPI. Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs.
  • Beilstein Archives.

Sources

Introduction: The Strategic Importance of Suzuki Coupling in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Suzuki Coupling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful tool for medicinal chemists and process developers due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4] The focus of this guide, 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, is a sterically hindered and electronically complex aryl bromide. Its successful coupling is critical for the synthesis of advanced pharmaceutical intermediates and other high-value chemical entities. The presence of ortho-substituents, including the bulky cyclopropylmethoxy group and the electron-withdrawing fluorine atom, presents unique challenges that necessitate carefully optimized protocols.[5]

This document provides a detailed exploration of the mechanistic considerations and practical protocols for the successful Suzuki coupling of this specific substrate. As a senior application scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern the selection of catalysts, ligands, bases, and solvents.

Mechanistic Considerations for a Challenging Substrate

The catalytic cycle of the Suzuki coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For a sterically encumbered substrate like 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, each of these steps requires careful consideration.

  • Oxidative Addition: This is often the rate-determining step and involves the insertion of the palladium(0) catalyst into the carbon-bromine bond.[7] The electron-withdrawing nature of the fluorine atom can facilitate this step. However, the steric bulk of the adjacent cyclopropylmethoxy group can hinder the approach of the palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial.[2][8] These ligands stabilize the palladium center and promote the oxidative addition process.[8]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1] The choice of base is critical here, as it activates the boronic acid or ester, making it more nucleophilic.[9] For substrates sensitive to strong bases, weaker bases like potassium carbonate or cesium fluoride can be effective.[9][10] The presence of fluoride ions has been shown to play a multifaceted role, including favoring transmetalation.[10][11]

  • Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst.[6] Bulky ligands that were beneficial for oxidative addition also tend to accelerate reductive elimination, thus preventing unwanted side reactions.[12]

Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Suzuki Coupling Protocols

Given the sterically hindered nature of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, two primary protocols are recommended, differing in the choice of catalyst system. Protocol A employs a classic palladium acetate/phosphine ligand system, while Protocol B utilizes a more modern and often more efficient pre-formed palladium catalyst with an N-heterocyclic carbene (NHC) ligand.

General Laboratory Setup and Best Practices

To ensure reproducibility and high yields, adherence to standard techniques for air- and moisture-sensitive reactions is paramount.

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere of nitrogen or argon. This prevents the oxidation of the palladium catalyst and phosphine ligands.[13]

  • Dry Glassware and Solvents: Glassware should be oven-dried before use. Anhydrous solvents are essential for optimal results.

  • Degassing: Solvents and aqueous base solutions should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.

The following diagram outlines a typical workflow for setting up a Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Atmosphere) cluster_process Reaction and Workup Dry Glassware Dry Glassware Weigh Reagents Weigh Reagents Dry Glassware->Weigh Reagents Add Solids Add Solids Weigh Reagents->Add Solids Degas Solvents Degas Solvents Add Solvent Add Solvent Degas Solvents->Add Solvent Add Solids->Add Solvent Add Base Add Base Add Solvent->Add Base Heat to Temperature Heat to Temperature Add Base->Heat to Temperature Monitor Reaction Monitor Reaction Heat to Temperature->Monitor Reaction Quench and Extract Quench and Extract Monitor Reaction->Quench and Extract Purify Product Purify Product Quench and Extract->Purify Product

Caption: General workflow for a Suzuki coupling experiment.

Protocol A: Palladium Acetate with a Buchwald Ligand

This protocol utilizes a versatile catalyst system generated in situ from palladium(II) acetate and a bulky, electron-rich biaryl phosphine ligand, such as SPhos or XPhos.[14] These ligands are particularly effective for coupling sterically hindered aryl halides.[8][14]

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene245.091.01.0
Arylboronic Acid-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.50.020.02
SPhos410.530.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane88.115 mL-
Water18.021 mL-

Step-by-Step Procedure

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol B: N-Heterocyclic Carbene (NHC) Palladium Pre-catalyst

NHC-palladium complexes have emerged as highly active catalysts for Suzuki couplings, particularly for challenging substrates like sterically hindered aryl chlorides and bromides.[15][16] They often allow for lower catalyst loadings and milder reaction conditions.[15][17]

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene245.091.01.0
Arylboronic Acid Pinacol Ester-1.51.5
PEPPSI™-IPr Catalyst678.850.010.01
Potassium tert-butoxide (KOtBu)112.212.52.5
Toluene92.145 mL-

Step-by-Step Procedure

  • In a nitrogen-filled glovebox, add 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), PEPPSI™-IPr catalyst (0.01 mmol), and potassium tert-butoxide (2.5 mmol) to an oven-dried vial containing a magnetic stir bar.

  • Add anhydrous toluene (5 mL) to the vial.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 80 °C and stir.

  • Monitor the reaction by GC-MS or LC-MS. Reactions are often complete in 2-8 hours.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the final product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst system or deactivationScreen different ligands (e.g., XPhos, RuPhos).[14][18] Increase catalyst loading slightly (e.g., to 3-5 mol%). Ensure rigorous inert conditions.[13]
Insufficiently strong baseTry a stronger base like cesium carbonate or potassium tert-butoxide.[15]
Low reaction temperatureIncrease the temperature in increments of 10 °C, up to the boiling point of the solvent.
Protodeborylation Presence of water and/or prolonged reaction timeUse a boronic ester instead of a boronic acid.[3] Minimize water content in the reaction. Use a stronger base to accelerate the coupling.
Homocoupling Oxygen contamination leading to catalyst oxidation.Ensure thorough degassing of all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.

Conclusion

The Suzuki coupling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, while challenging due to steric hindrance and electronic effects, can be achieved with high efficiency through the careful selection of reaction components. The use of bulky, electron-rich phosphine ligands or highly active NHC-palladium pre-catalysts is paramount to success. By understanding the mechanistic nuances and adhering to meticulous experimental technique, researchers can reliably synthesize complex biaryl structures derived from this valuable building block. The protocols provided herein serve as a robust starting point for further optimization and application in diverse synthetic campaigns.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Oldham, E. D., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(45), 10255–10256.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

  • Oldham, E. D., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Caddick, S., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 60(16), 3613-3645.
  • Wikipedia. (2024, February 12). Suzuki reaction. Retrieved from [Link]

  • Jutand, A. (2016, November 15). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 49(11), 2419-2428.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Jutand, A. (2003). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? Retrieved from [Link]

  • Beilstein Journals. (2021, October 13). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Beilstein Journal of Organic Chemistry, 17, 2596-2603.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.
  • Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 933-939.
  • PMC. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]

  • PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids. Retrieved from [Link]

  • PubMed. (2003, December 31). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194-5.
  • ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • ACS Publications. (2008, December 11). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 161-164.
  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
  • ResearchGate. (n.d.). Synthesis of 1‐bromo‐2‐fluorocyclopropanes 163 and 164. Retrieved from [Link]

Sources

Application Note: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the use of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

This application note details the strategic utility of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (CAS: 884512-60-1) as a critical intermediate in the synthesis of next-generation PARP inhibitors. This fluorinated, ether-functionalized building block is employed to introduce the 2-(cyclopropylmethoxy)-3-fluorophenyl moiety into the inhibitor scaffold. This specific pharmacophore optimizes the "cap" region of the PARP inhibitor, enhancing metabolic stability (via the cyclopropyl group), lipophilicity (LogP modulation), and potency (via electronic tuning by the fluorine atom).

This guide provides validated protocols for its synthesis from 2-bromo-6-fluorophenol and its subsequent application in Suzuki-Miyaura cross-coupling reactions to generate PARP inhibitor candidates.

Chemical Profile & Strategic Value

Compound Identification
PropertySpecification
Chemical Name 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene
CAS Number 884512-60-1
Molecular Formula C₁₀H₁₀BrFO
Molecular Weight 245.09 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, DMF; Insoluble in water
Structural Activity Relationship (SAR) Logic

In PARP inhibitor design (e.g., analogs of Olaparib, Veliparib, or Niraparib), the inhibitor typically consists of a PARP-binding pharmacophore (benzamide or phthalazinone) linked to a hydrophobic "cap" .

  • Bromine Handle (C-1): Serves as the reactive site for lithiation or palladium-catalyzed cross-coupling (Suzuki/Buchwald) to attach the PARP-binding core.

  • Cyclopropylmethoxy Group (C-2): Replaces standard methoxy/ethoxy groups. The cyclopropyl ring provides steric bulk to fill the hydrophobic pocket (adenosine binding site) and improves metabolic stability by reducing O-dealkylation rates compared to straight-chain alkyl ethers.

  • Fluorine Atom (C-3): Modulates the pKa of the adjacent ether oxygen and blocks metabolic oxidation at the phenyl ring, enhancing the drug's half-life (

    
    ).
    

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Preparation of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene via Williamson Ether Synthesis.

Reagents:

  • 2-Bromo-6-fluorophenol (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous, 5 mL/mmol)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-bromo-6-fluorophenol (10.0 g, 52.4 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add

    
     (14.5 g, 104.8 mmol) in a single portion. The suspension will turn yellow.
    
  • Alkylation: Add (bromomethyl)cyclopropane (8.5 g, 62.9 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60°C under

    
     atmosphere for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.
    
    • Checkpoint: The starting phenol (

      
      ) should disappear, and the less polar product (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Dilute with water (200 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Isolation: Purify via flash column chromatography (

    
    , 0-5% EtOAc in Hexanes) to yield the product as a colorless oil.
    
    • Expected Yield: 85–92% (approx. 11.5 g).

Protocol B: Conversion to Boronate Ester (Miyaura Borylation)

Objective: Activation of the bromide for coupling to the PARP scaffold.

Reagents:

  • 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (Product from Protocol A)

  • Bis(pinacolato)diboron (

    
    ) (1.1 eq)
    
  • 
     (0.03 eq)
    
  • Potassium Acetate (KOAc) (3.0 eq)

  • 1,4-Dioxane (degassed)

Methodology:

  • Charging: In a reaction tube, combine the bromide (1.0 eq),

    
     (1.1 eq), and KOAc (3.0 eq).
    
  • Inerting: Evacuate and backfill with Argon (

    
    ). Add degassed 1,4-Dioxane (10 mL/g).
    
  • Catalyst: Add

    
     (3 mol%).
    
  • Heating: Seal and heat to 90°C for 12 hours.

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

  • Usage: The crude boronate ester is typically used directly in the next step (Suzuki Coupling) to avoid protodeboronation on silica.

Protocol C: Suzuki Coupling to PARP Scaffold (Example)

Objective: Coupling the "Cap" to a Phthalazinone Core (e.g., 4-(4-bromo-3-fluorobenzyl)phthalazin-1(2H)-one derivative).

Methodology:

  • Coupling: Mix the Boronate Ester (1.2 eq) with the Aryl Halide PARP Core (1.0 eq).

  • Catalysis: Use

    
     (5 mol%) and 
    
    
    
    (2M aq, 3.0 eq) in DME/Water (4:1).
  • Reaction: Heat at 85°C for 4 hours.

  • Result: Formation of the biaryl ether linkage, completing the PARP inhibitor skeleton.

Visualized Workflows

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from the phenol precursor to the final PARP inhibitor scaffold.

SynthesisPathway Start 2-Bromo-6-fluorophenol (Starting Material) Intermediate 1-Bromo-2-(cyclopropylmethoxy)- 3-fluorobenzene (Target Intermediate) Start->Intermediate K2CO3, DMF, 60°C (Williamson Ether Synthesis) Reagent (Bromomethyl)cyclopropane (Alkylation Agent) Reagent->Intermediate Boronate Boronate Ester (Activated Species) Intermediate->Boronate B2pin2, Pd(dppf)Cl2 (Miyaura Borylation) Final_Drug Next-Gen PARP Inhibitor (Final Product) Boronate->Final_Drug Suzuki Coupling Pd(PPh3)4, Base PARP_Core Phthalazinone Core (PARP Pharmacophore) PARP_Core->Final_Drug

Caption: Step-wise synthesis of the fluorinated ether intermediate and its integration into the PARP inhibitor scaffold.

Mechanism of Action (PARP Trapping)

This diagram visualizes how the synthesized fragment fits into the PARP active site.

PARP_Mechanism cluster_Binding Active Site Binding PARP_Enzyme PARP1/2 Enzyme (DNA Repair) Trapping PARP-DNA Trapping (Synthetic Lethality) PARP_Enzyme->Trapping Stabilized Complex DNA_Damage SSB DNA Damage DNA_Damage->PARP_Enzyme Recruitment Inhibitor PARP Inhibitor (Drug) Pharmacophore Phthalazinone Core (Mimics Nicotinamide) Inhibitor->Pharmacophore Cap 2-(Cyclopropylmethoxy)-3-fluorophenyl (Hydrophobic Cap) Inhibitor->Cap Pharmacophore->PARP_Enzyme H-Bonds (Gly863/Ser904) Pocket Adenosine Binding Pocket (Hydrophobic) Cap->Pocket Steric Fit & Hydrophobic Interaction Cell_Death Apoptosis in BRCA-deficient Cells Trapping->Cell_Death Replication Fork Collapse

Caption: Mechanism showing the "Cap" moiety occupying the hydrophobic pocket to stabilize PARP trapping.[1][2][3][4][5]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation due to moisture.Ensure DMF is anhydrous; increase reaction time or temp to 70°C.
Impurity: Phenol Unreacted starting material.Wash organic layer with 1M NaOH to remove residual phenol.
Protodeboronation Boronate ester instability (Step 2).Avoid silica purification for the boronate; use crude or neutral alumina.
Color Formation Oxidation of electron-rich aromatics.Perform all Pd-catalyzed steps under strict Argon/Nitrogen atmosphere.

References

  • Synthesis of PARP Inhibitors: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link

  • Cyclopropylmethoxy Group Utility: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Edition. (General reference for ether stability).
  • Miyaura Borylation Protocols: Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters." The Journal of Organic Chemistry 60.23 (1995): 7508-7510. Link

  • PARP Trapping Mechanism: Murai, J., et al. "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors."[6] Cancer Research 72.21 (2012): 5588-5599. Link

  • Patent Reference (Analogous Chemistry): "Poly(ADP-ribose) polymerase (PARP) inhibitors." US Patent 6,924,284.[7] Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

[1]

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (referred to herein as Substrate-A ). This scaffold is a critical intermediate in the synthesis of MEK inhibitors and other kinase-targeting therapeutics.

The simultaneous presence of a bulky ortho-cyclopropylmethoxy group and an electron-withdrawing meta-fluorine atom creates a unique steric and electronic environment.[1] Standard "textbook" coupling conditions often fail due to the ortho-effect (steric hindrance retarding oxidative addition) and potential stability issues of the cyclopropyl ring under radical conditions. This guide provides high-fidelity protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, designed to maximize yield and reproducibility.[1]

Strategic Analysis of the Substrate

Structural Challenges

Substrate-A presents a specific set of challenges for Pd-catalysis:

  • Steric Hindrance (C2 Position): The cyclopropylmethoxy group at C2 is ortho to the reactive bromide (C1). The steric bulk of the cyclopropyl ring, extended by the methylene linker, significantly impedes the approach of the Palladium(0) species during the oxidative addition step.

  • Electronic "Push-Pull" (C2 vs C3):

    • C2-Alkoxy: Electron-donating via resonance (+M), increasing electron density at C1, which generally decreases the rate of oxidative addition (OA).[1]

    • C3-Fluoro: Electron-withdrawing via induction (-I), which helps counteract the alkoxy group and stabilizes the resulting Pd(II) intermediate.[1]

  • Cyclopropyl Stability: While generally stable in standard Pd(0)/Pd(II) cycles, the cyclopropyl ring is susceptible to ring-opening rearrangement (homo-allyl formation) if the reaction pathway veers into radical mechanisms or utilizes harsh Lewis acids.[1]

Ligand Selection Strategy

To overcome the ortho-steric barrier, we utilize Dialkylbiaryl Phosphines (Buchwald Ligands) .[1] These bulky, electron-rich ligands facilitate OA into hindered aryl halides and promote reductive elimination.[1]

  • For C-C Coupling (Suzuki): SPhos or XPhos .[1] The methoxy groups on the ligand's biaryl backbone provide stability, and the cyclohexyl groups on phosphorus push electron density to the metal center, accelerating OA.

  • For C-N Coupling (Buchwald): RuPhos or BrettPhos .[1] These are specifically engineered to prevent

    
    -hydride elimination and accommodate bulky amine nucleophiles.[1]
    

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of biaryl scaffolds (C-C bond).[1]

Reaction Scheme
1
Materials & Reagents
ComponentEquiv.RoleNotes
Substrate-A 1.0ElectrophilePurity >98% recommended.[1]
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for potential protodeboronation.[1]
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystStable Pd(II) source.[1]
SPhos 0.04 (4 mol%)Ligand2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.[1]
K₃PO₄ 2.0 - 3.0BaseMild base; minimizes hydrolytic side reactions.[1]
Toluene/Water 10:1 (v/v)SolventBiphasic system aids solubility of inorganic base.
Step-by-Step Procedure
  • Inerting: Equip a reaction vial with a magnetic stir bar and a septum. Purge with Argon or Nitrogen for 5 minutes.

  • Solids Addition: Add Substrate-A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed Toluene and Water (10:1 ratio) via syringe. Concentration should be approx. 0.2 M with respect to Substrate-A.[1]

  • Activation: Stir vigorously at room temperature for 5 minutes to allow ligand complexation (formation of the active L-Pd(0) species).

  • Heating: Heat the mixture to 80°C - 100°C (external oil bath temperature).

    • Note: Monitor conversion via HPLC or TLC every 2 hours.

  • Work-up: Upon completion (typically 4-12 hours), cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄ and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bond).[1]

Reaction Scheme
1
Materials & Reagents
ComponentEquiv.RoleNotes
Substrate-A 1.0Electrophile--
Amine (R-NH₂) 1.2NucleophilePrimary or secondary amines.[1]
Pd₂(dba)₃ 0.01 (1 mol%)Pre-catalystProvides Pd(0) directly.[1]
RuPhos 0.04 (4 mol%)LigandExcellent for secondary amines and hindered substrates.
NaOtBu 1.4BaseStrong base required for amine deprotonation.
1,4-Dioxane --SolventAnhydrous (critical).[1]
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a glovebox or under strict inert atmosphere, mix Pd₂(dba)₃ and RuPhos in a small amount of dioxane and stir for 10 mins at 60°C to generate the active catalyst.

  • Main Setup: In a reaction vessel, combine Substrate-A , Amine , and NaOtBu .[3]

  • Catalyst Transfer: Add the pre-formed catalyst solution (or add solid Pd/Ligand directly if skipping step 1). Add remaining Dioxane to reach 0.2 M concentration.

  • Reaction: Seal the vessel and heat to 100°C .

    • Critical Control Point: If the amine is volatile, use a sealed pressure tube.

  • Monitoring: Check conversion after 4 hours. If stalled, add another 1 mol% Pd / 2 mol% Ligand.

  • Work-up: Filter through a pad of Celite to remove palladium black and salts.[1] Rinse with EtOAc. Concentrate and purify.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the role of the bulky ligand in facilitating oxidative addition despite the steric clash from the cyclopropylmethoxy group.

CatalyticCycleFigure 1: Catalytic Cycle for Ortho-Substituted Aryl Bromidecluster_ligandLigand Role (SPhos/RuPhos)Pd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Rate Limiting Step)Pd0->OxAddPdII_OxPd(II)-Ar-BrComplexOxAdd->PdII_OxTransMetTransmetallation(Base + Boronate)PdII_Ox->TransMet+ Ar-B(OH)2 / BasePdII_BiarylPd(II)-DiarylComplexTransMet->PdII_BiarylRedElimReductive Elimination(Product Release)PdII_Biaryl->RedElimRedElim->Pd0RegenerationProductCoupled ProductRedElim->ProductSubstrateSubstrate-A(Steric Bulk)Substrate->OxAdd+ Ar-BrNote1Bulky groups facilitatereductive eliminationNote2Electron-rich Paccelerates Ox. Add.

Caption: The catalytic cycle highlights the oxidative addition as the critical step where ligand electronics overcome the steric hindrance of the cyclopropylmethoxy group.

Optimization & Troubleshooting (E-E-A-T)

Decision Tree for Low Yields

If yields are <50%, follow this logic path:

  • Check Dehalogenation: Is the byproduct 1-(cyclopropylmethoxy)-2-fluorobenzene forming?

    • Yes: This indicates

      
      -hydride elimination or protodehalogenation.[1] Solution:  Switch to a more rigid ligand like BrettPhos  or lower the temperature and increase catalyst loading.
      
  • Check Protodeboronation (Suzuki): Is the boronic acid turning into benzene?

    • Yes: The base is too strong or the temp is too high. Solution: Switch base from K₃PO₄ to K₂CO₃ or KF . Use anhydrous solvents.

  • No Reaction (Recovery of Starting Material):

    • Cause: Oxidative addition failed.

    • Solution: The catalyst died before reacting. Ensure strict O₂-free conditions. Switch to Pd-PEPPSI-IPr (NHC catalyst) which is extremely robust for sterically demanding substrates.[1]

Safety Considerations
  • HF Generation: While the C-F bond is generally stable in these couplings, accidental defluorination can occur at very high temperatures (>140°C), potentially releasing trace HF. Use glass vessels rated for pressure.

  • Alkylating Agents: The precursors to Substrate-A (e.g., cyclopropylmethyl bromide) are potent alkylating agents.[1] Handle with gloves and in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Valente, C., et al. (2012). PEPPSI Theme and Variations: New N-Heterocyclic Carbene Palladium Complexes. Organometallics, 31(22), 7907–7913. Link[1]

Application Note: Advanced Strategies in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Late-Stage Functionalization to Continuous Flow Manufacturing

Executive Summary

The agrochemical industry faces a "second green revolution" challenge: developing novel modes of action (MoA) to combat resistance while adhering to increasingly stringent environmental and safety regulations. Traditional batch synthesis often fails to meet modern demands for speed (Lead Optimization) and safety (Process Development).

This guide details two high-impact methodologies:

  • Late-Stage Functionalization (LSF): Specifically C(sp³)–H fluorination to rapidly diversify lead compounds and modulate metabolic stability.

  • Continuous Flow Chemistry: A protocol for safe, scalable nitration—a hazardous transformation critical for many pesticide intermediates.

Strategic Synthesis: Late-Stage Fluorination (LSF)
2.1 The Scientific Rationale

Fluorine is ubiquitous in modern agrochemicals (present in ~30% of actives) because it modulates lipophilicity (


) and blocks metabolic degradation (e.g., preventing P450 oxidation at labile sites). However, traditional fluorination often requires harsh reagents (

, HF) incompatible with complex scaffolds.[1]

The Solution: Radical C(sp³)–H fluorination using Selectfluor® and photoredox catalysis allows for the direct installation of fluorine onto aliphatic backbones at the end of the synthetic route. This enables "analogue farming"—generating dozens of fluorinated derivatives from a single advanced intermediate.

2.2 Protocol A: Photochemical C(sp³)–H Fluorination of a Pyrazole Scaffold

Target Application: Synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicide analogues.[2]

Reagents & Equipment:

  • Substrate: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative (1.0 equiv).

  • Fluorinating Agent: Selectfluor® (F-TEDA-BF4) (1.5 equiv).

  • Photocatalyst: Acetone (acting as solvent and sensitizer) or Benzophenone (5 mol%).

  • Light Source: 365 nm UV LED reactor (e.g., Kessil or equivalent).

  • Solvent: Acetonitrile/Acetone (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: In a borosilicate glass vial, dissolve the pyrazole substrate (0.5 mmol) and Selectfluor® (0.75 mmol) in degassed Acetonitrile/Acetone (5 mL).

  • Inertion: Sparge the solution with Argon for 10 minutes to remove oxygen (O₂ quenches triplet excited states).

  • Irradiation: Place the vial 2 cm from the 365 nm LED source. Stir vigorously at room temperature (

    
    ).
    
  • Reaction Monitoring: Monitor by LC-MS every 2 hours. The radical mechanism typically targets the most hydridic C–H bond (usually benzylic or

    
    -heteroatom positions).
    
  • Workup: Upon consumption of starting material (~6–8 hours), remove solvents in vacuo.

  • Purification: Redissolve residue in DCM, wash with water, and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The UV light excites the ketone sensitizer, which abstracts a hydrogen atom from the substrate, generating a carbon-centered radical. This radical abstracts a fluorine atom from Selectfluor®, forming the C–F bond with high selectivity.

Process Development: Continuous Flow Nitration
3.1 The Safety Imperative

Nitration is a cornerstone reaction for synthesizing pesticide intermediates (e.g., for neonicotinoids or herbicides). However, it is notoriously dangerous in batch mode due to rapid exotherms and the accumulation of explosive intermediates.

The Solution: Continuous flow chemistry minimizes the "active volume" (hold-up) to milliliters. If a runaway occurs, it is contained within a small tubing section. Heat transfer is orders of magnitude more efficient than in batch vessels, preventing "hotspots" that lead to byproducts (e.g., oxidative degradation).

3.2 Protocol B: Continuous Flow Nitration of an Aromatic Intermediate

Target Application: Synthesis of a nitro-aromatic precursor for a herbicide.

Equipment Setup:

  • Pumps: Two high-pressure chemically resistant pumps (e.g., HPLC pumps or Syringe pumps).

  • Reactor: PFA tubing coil (10 mL volume) submerged in a chiller bath.

  • Mixer: T-mixer or Static Mixer (PTFE/Glass).

  • Quench: Inline mixing with ice water.[3]

Step-by-Step Methodology:

  • Feed Preparation:

    • Stream A: Substrate (e.g., substituted benzene) dissolved in Sulfuric Acid (

      
      ).
      
    • Stream B: Fuming Nitric Acid (

      
      ) / Sulfuric Acid mixture (Mixed Acid).
      
  • System Priming: Flush the reactor with pure

    
     to establish flow stability.
    
  • Reaction Parameters:

    • Temperature: Set chiller to

      
       (or optimized temp).
      
    • Flow Rate: Calculate total flow rate to achieve a Residence Time (

      
      ) of 2–5 minutes.
      
    • Stoichiometry: Adjust pump ratios to deliver 1.1 equiv of

      
      .
      
  • Execution: Start pumps simultaneously. The streams meet at the T-mixer (high turbulence) and travel through the PFA reactor loop.

  • Quenching: The reactor output flows directly into a second T-mixer fed by a water stream (

    
    ) to quench the reaction immediately.
    
  • Collection: Collect the biphasic mixture. Separate the organic layer and wash with bicarbonate solution.

Validation Metrics (Batch vs. Flow):

MetricTraditional Batch ProcessContinuous Flow Protocol
Reaction Time 2–4 Hours (dosing limited)4 Minutes (Residence Time)
Temperature Control

(risk of spikes)

(precise)
Impurity Profile High oxidative byproductsLow (<0.5% dinitro species)
Safety High Risk (large accumulation)Intrinsic Safety (low inventory)
Visualizing the Workflow
4.1 The Discovery Pipeline (LSF Integration)

This diagram illustrates where Late-Stage Functionalization fits into the discovery funnel to maximize chemical space exploration.

DiscoveryPipeline Hit Hit Identification (HTS) Lead Lead Optimization (Scaffold Locked) Hit->Lead LSF Late-Stage Functionalization (Fluorination) Lead->LSF Diversification Library Analogue Library (20-50 cmpds) LSF->Library Candidate Development Candidate Library->Candidate Bio-assay

Caption: LSF accelerates the "Design-Make-Test" cycle by diversifying complex leads directly.

4.2 Continuous Flow Reactor Diagram

A schematic of the safety-critical nitration setup described in Protocol B.

FlowSetup Substrate Substrate (in H2SO4) PumpA Pump A Substrate->PumpA Acid Nitrating Agent (HNO3/H2SO4) PumpB Pump B Acid->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor PFA Reactor Coil (Temp Controlled) Mixer->Reactor Exothermic Zone Quench Quench (Water/Ice) Reactor->Quench Waste Collection Vessel Quench->Waste

Caption: Flow setup ensures exothermic heat is dissipated immediately via the reactor coil walls.

References
  • Late-Stage Fluorination Review

    • Title: Invited Academic Review on Late-Stage Fluorin
    • Source: Organic Process Research & Development (ACS)
    • URL:[Link]

  • Continuous Flow Nitration Safety

    • Title: Continuous-Flow-Enabled Intensification in Nitration Processes[4]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Microreactor Selectivity

    • Title: Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration[4]

    • Source: ACS Omega
    • URL:[Link]

  • Green Chemistry Metrics

    • Title: Green Chemistry Metrics: A Review
    • Source: MDPI (Sustainability)
    • URL:[Link]

Sources

Troubleshooting & Optimization

optimizing Suzuki reaction yield with 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Suzuki-Miyaura Coupling for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

The Challenge: Substrate Analysis

Ticket ID: ORTHO-STERIC-01 Subject: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

You are likely encountering low conversion or protodehalogenation (reduction to the H-analog). This is not a user error; it is a structural feature of your substrate.

  • The Steric Wall: The cyclopropylmethoxy group at the ortho position (C2) creates a significant steric barrier. Unlike a simple methoxy group, the cyclopropyl ring adds bulk that hinders the approach of the Palladium catalyst to the C-Br bond.

  • The Electronic Push-Pull:

    • C3-Fluorine: Electron-withdrawing (Inductive effect). This actually activates the C-Br bond for Oxidative Addition.

    • C2-Alkoxy: Electron-donating (Resonance). This deactivates the bond, but more importantly, the oxygen atom can potentially act as a hemi-labile ligand, occupying a coordination site on the metal and slowing down the cycle.

The Verdict: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) will likely fail or stall at <40% conversion because they lack the steric bulk to force open the active site and the electron-richness to facilitate oxidative addition against the steric blockade.

The Solution: Catalyst & Ligand Architecture[1]

To solve this, we must switch from "General Purpose" catalysts to Buchwald Precatalysts .

Recommended System: SPhos Pd G3 or XPhos Pd G3
  • Why SPhos? (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on the ligand interact with the Pd center to stabilize the monoligated Pd(0) species. It is specifically designed to handle ortho-substituted aryl chlorides and bromides.

  • Why G3 (Generation 3)? It contains a pre-formed Pd(II) species that activates rapidly at room temperature or mild heat, preventing the formation of inactive Pd-dimers (Pd black) often seen when mixing Pd(OAc)₂ + Ligand manually.

Comparison of Catalyst Performance (Projected)
Catalyst SystemPredicted YieldMajor IssueMechanism of Failure
Pd(PPh₃)₄ < 20%No ReactionLigand is not electron-rich enough to drive Oxidative Addition past the steric wall.
Pd(dppf)Cl₂ 30-40%StallingBite angle of ligand is insufficient for this specific steric profile.
SPhos Pd G3 > 85% NoneHigh activity; bulky ligand creates a pocket for the substrate.
XPhos Pd G3 75-85%GoodExcellent alternative if SPhos fails; slightly bulkier.

Visualizing the Failure Mode

The following diagram illustrates why standard phosphines fail and how the bulky Buchwald ligand facilitates the cycle.

SuzukiMechanism Start Substrate: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene StandardCat Standard Catalyst (Pd(PPh3)4) Start->StandardCat Attempt 1 BuchwaldCat Optimized Catalyst (SPhos Pd G3) Start->BuchwaldCat Attempt 2 OxAdd_Fail Oxidative Addition FAILED Steric clash prevents Pd insertion StandardCat->OxAdd_Fail Steric Repulsion OxAdd_Success Oxidative Addition SUCCESS Ligand bulk forces active species formation BuchwaldCat->OxAdd_Success Ligand-facilitated Transmetal Transmetallation (Rate Limiting Step) OxAdd_Success->Transmetal SideRxn Side Reaction: Protodehalogenation Transmetal->SideRxn If Base/Boronic Acid is weak/slow Product Final Product (Biaryl) Transmetal->Product Fast Reductive Elimination

Caption: Comparative pathway showing how SPhos overcomes the steric barrier that blocks standard triphenylphosphine catalysts.

Troubleshooting & FAQs

Q1: I am seeing the "reduced" product (Br replaced by H). Why?

Diagnosis: Protodehalogenation.[1][2] The Cause: The Oxidative Addition worked (Pd inserted into C-Br), but Transmetallation was too slow. The highly reactive Pd-Ar species abstracted a hydrogen from the solvent or ligand instead of coupling with the boronic acid. The Fix:

  • Switch Solvent: If using Ethanol or Isopropanol, stop. Use Toluene/Water (4:1) or 1,4-Dioxane/Water . Alcohols are prime H-donors.

  • Boost Transmetallation: Increase the base strength. Switch from Na₂CO₃ to K₃PO₄ (Potassium Phosphate Tribasic). The higher solubility and basicity accelerate the transmetallation step, "beating" the reduction side-reaction.

Q2: My reaction turns black immediately and yield is low.

Diagnosis: Catalyst Decomposition ("Pd Black"). The Cause: The ligand has dissociated from the metal, causing Palladium to aggregate. This often happens with non-G3 precatalysts or insufficient ligand loading. The Fix:

  • Use SPhos Pd G3 (stoichiometric 1:1 Pd:Ligand ratio is built-in and stable).

  • Degas your solvents vigorously. Oxygen oxidizes the phosphine ligand, rendering it useless. Sparge with Argon for 15 minutes before adding the catalyst.

Q3: Can I use acidic workup to remove the base?

Diagnosis: Substrate Instability Risk.[3] The Warning: While cyclopropylmethyl ethers are generally stable to base, they can undergo ring-opening or cleavage under strong acidic conditions (e.g., 1M HCl washes). The Fix: Quench with Saturated NH₄Cl or simply wash with water. Keep the workup pH neutral to slightly basic (pH 7-9).

The "Golden Standard" Protocol

Use this protocol as your baseline experiment.

Reagents:

  • 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) (2.0 - 3.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio) [Degassed]

Procedure:

  • Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, K₃PO₄, and SPhos Pd G3. Add a stir bar.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) x3 cycles.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 80°C - 100°C with vigorous stirring (1000 RPM). The biphasic mixture requires fast stirring to maximize surface area.[4]

  • Monitoring: Check HPLC/TLC at 2 hours. If conversion is <50%, add another 1 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water x2 and Brine x1. Dry over MgSO₄.

Decision Tree for Optimization

OptimizationTree Start Run Standard Protocol (SPhos G3 / K3PO4 / Tol:H2O) Check Check LCMS/TLC Start->Check Success Yield > 85% Isolate Check->Success Good LowConv Low Conversion (SM Remaining) Check->LowConv SM Left Dehal Dehalogenation (Product - Br + H) Check->Dehal Wrong Mass Homo Homocoupling (Boronic Dimer) Check->Homo Wrong Mass Fix1 Increase Temp to 110°C Switch to XPhos LowConv->Fix1 Fix2 Switch Solvent to Dioxane Strictly Anhydrous Dehal->Fix2 Fix3 Slow Addition of Boronic Acid Degas Longer Homo->Fix3

Caption: Logic flow for diagnosing reaction outcomes based on LCMS data.

References

  • Buchwald, S. L., et al. "Buchwald Precatalysts: Generation 3 and 4." Sigma-Aldrich Technical Guides.

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Optimization." Organic Chemistry Portal.

  • Shaughnessy, K. H., et al. "Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling."[5] Journal of Organic Chemistry.

  • BenchChem Technical Support. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem.

Sources

Technical Support Center: Grignard Reagent Initiation with Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for organometallic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the initiation of Grignard reactions, specifically with aryl bromides. The formation of an aryl-magnesium bond is often the critical first step in many synthetic pathways, and its failure can bring a project to a halt. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with an aryl bromide isn't starting. I've added the aryl bromide to the magnesium turnings in ether, but I don't see any signs of reaction (no heat, no cloudiness, no bubbling). What's the most likely cause?

A1: The failure of a Grignard reaction to initiate is one of the most common issues in synthetic chemistry. For aryl bromides, the primary culprit is almost always the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2][3] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from inserting into the carbon-bromine bond.[1][2]

Another critical factor is the presence of even trace amounts of water. Grignard reagents are potent bases and will be rapidly quenched by protic species like water, which is why rigorously anhydrous (water-free) conditions are essential.[1][4][5]

Q2: How can I "activate" my magnesium turnings to remove the oxide layer and initiate the reaction?

A2: Several effective methods exist to activate the magnesium surface. The choice of method often depends on the scale of your reaction and the reactivity of your specific aryl bromide.

  • Chemical Activation with Iodine: Adding a small crystal of iodine is a classic and effective method.[6][7][8] The iodine reacts with the magnesium surface, chemically etching away the oxide layer.[3] A successful activation is indicated by the disappearance of the characteristic purple or brown color of the iodine.[6][8]

  • Chemical Activation with 1,2-Dibromoethane (Entrainment Method): This is a highly reliable method.[1][2][6] 1,2-dibromoethane reacts with magnesium to form ethylene gas and magnesium bromide. The evolution of ethylene bubbles provides a clear visual cue that the magnesium surface is active and ready for the aryl bromide.[2] This method is often referred to as "entrainment."[2][9]

  • Mechanical Activation: Physically crushing the magnesium turnings with a glass stirring rod can break the oxide layer and expose a fresh, reactive metal surface.[9] This is often done in the presence of a small amount of solvent and a fraction of the aryl bromide.

  • Sonication: Using an ultrasonic bath can also help to disrupt the oxide layer and promote initiation.[6][10][11]

Below is a decision-making workflow for magnesium activation:

Magnesium Activation Workflow start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Glassware & Solvent) start->check_anhydrous check_anhydrous->start  Wet   method_iodine Add a crystal of Iodine. Observe for color change. check_anhydrous->method_iodine  Dry   method_dbe Use 1,2-Dibromoethane (DBE). Observe for gas evolution. method_iodine->method_dbe Failure success Initiation Successful method_iodine->success Success method_crush Mechanically crush Mg turnings with a glass rod. method_dbe->method_crush Failure method_dbe->success Success method_crush->success Success rieke_mg rieke_mg method_crush->rieke_mg Failure riecke_mg Consider using Rieke Magnesium.

Caption: Decision workflow for activating magnesium for Grignard reagent formation.

Q3: I've tried activating the magnesium, but the reaction still won't start. Are there any other factors I should consider?

A3: Yes, several other factors can inhibit Grignard formation with aryl bromides:

  • Solvent Choice: While both diethyl ether and tetrahydrofuran (THF) are common solvents, THF is often superior for aryl Grignards.[12][13] Its higher boiling point allows for gentle heating to help initiate the reaction, and it is better at solvating and stabilizing the Grignard reagent.[13][14]

  • Aryl Bromide Quality: Ensure your aryl bromide is pure and free from acidic impurities or moisture. Distillation of the aryl bromide may be necessary.

  • Initiators: Sometimes, adding a small amount of a more reactive halide, like methyl iodide or ethyl bromide, can kick-start the reaction. These form their respective Grignard reagents more readily, which can then help to clean the magnesium surface.

  • Concentration: The polarity of the reaction medium increases as the Grignard reagent forms, which can, in turn, accelerate the reaction rate for some aryl halides.[14] Starting with a relatively concentrated solution of the aryl bromide can sometimes facilitate initiation.

  • Highly Reactive Magnesium: For particularly stubborn aryl bromides, especially those with sensitive functional groups, using commercially available, highly reactive "Rieke Magnesium" can be a solution.[10][15][16][17] This form of magnesium is prepared by the reduction of a magnesium salt and is much more reactive than standard magnesium turnings, often allowing for Grignard formation at very low temperatures.[15][16][17]

Q4: My reaction starts, but then it turns a dark brown or black color and the yield is low. What is causing this?

A4: A dark coloration during the formation of the Grignard reagent can be indicative of side reactions, most notably Wurtz-type homocoupling.[4][18] This is where two aryl radicals couple to form a biaryl compound (Ar-Ar). This side reaction is more prevalent with aryl bromides than alkyl bromides and can be exacerbated by:

  • High Temperatures: While gentle heating can help with initiation, excessive heat can promote coupling. Once the reaction has initiated, it is often exothermic, and cooling may be necessary to maintain a gentle reflux.[4]

  • Slow Addition Rate: Adding the aryl bromide too slowly can lead to a high concentration of the Grignard reagent in the presence of unreacted aryl bromide, which can facilitate coupling. Conversely, adding it too quickly can create an unmanageable exotherm. Finding the optimal addition rate is key.

The dark color can also be due to the formation of finely divided metal particles from these side reactions.

Experimental Protocols

Protocol 1: Activation of Magnesium with 1,2-Dibromoethane

This protocol describes a reliable method for activating magnesium turnings for the formation of an aryl Grignard reagent.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous diethyl ether or THF

  • 1,2-Dibromoethane (DBE)

  • Aryl bromide

  • Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Place the magnesium turnings into the reaction flask.

  • Add enough anhydrous solvent (ether or THF) to just cover the magnesium.

  • Using a syringe, add a small amount of 1,2-dibromoethane (e.g., 0.05 equivalents) to the flask.

  • Gently warm the flask with a heat gun if necessary. The initiation of activation is marked by the evolution of bubbles (ethylene gas).[2]

  • Once activation is confirmed, you can begin the slow, dropwise addition of your aryl bromide solution.

Protocol 2: Titration of the Prepared Grignard Reagent

It is crucial to determine the concentration of your Grignard reagent before using it in a subsequent reaction, as the yield is never quantitative.

Materials:

  • Prepared Grignard reagent solution

  • Anhydrous toluene

  • 1,10-Phenanthroline or Salicylaldehyde phenylhydrazone (indicator)

  • Standardized solution of sec-butanol in toluene (e.g., 1.0 M)

Procedure:

  • In a flame-dried flask under an inert atmosphere, place a small, accurately measured volume (e.g., 1.0 mL) of the Grignard solution.

  • Add a few milliliters of anhydrous toluene and a small crystal of the indicator.

  • Titrate with the standardized sec-butanol solution. The endpoint is the disappearance of the colored complex formed between the Grignard reagent and the indicator.

  • Calculate the molarity of the Grignard reagent based on the volume of titrant used.

Data Summary

Activation MethodVisual Indicator of SuccessCommon SubstratesKey AdvantagesPotential Drawbacks
Iodine (I₂) Crystal Disappearance of purple/brown color[6][8]General purposeSimple, effective for many systemsCan introduce impurities if used in excess[3]
1,2-Dibromoethane (DBE) Evolution of gas (ethylene)[2]General purpose, especially for less reactive halidesHighly reliable, clear visual cueIntroduces MgBr₂ into the reaction
Mechanical Crushing Initiation of exotherm/cloudinessStubborn reactionsNo chemical activators neededCan be difficult on a larger scale
Rieke Magnesium Rapid reaction, often at low temp.Functionalized or sensitive aryl bromidesHigh reactivity, functional group tolerance[15][16][17]Higher cost, requires handling of pyrophoric materials

Logical Relationships in Troubleshooting

The following diagram illustrates the logical progression when troubleshooting a failed Grignard initiation.

Troubleshooting Logic node1 Start: No Reaction Observed Is the system rigorously anhydrous? (Glassware, solvent, reagents) node1:f1->node1:f0 node2 Action: Activate Magnesium Use Iodine, 1,2-Dibromoethane, or mechanical crushing. node1:f1->node2:f0  Yes   node3 Re-evaluate Conditions Consider switching to THF. Gently warm to initiate. Check purity of aryl bromide. node2:f1->node3:f0  Still no reaction   node5 { Success! | Reaction Initiated.} node2:f1->node5:f0  Reaction starts   node4 Advanced Methods Use an entraining agent (e.g., MeI). Consider using highly reactive Rieke Magnesium. node3:f3->node4:f0  Still no reaction   node3:f3->node5:f0  Reaction starts   node4:f2->node5:f0

Caption: A logical flowchart for troubleshooting Grignard reaction initiation.

References

  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Experiment 25 – The Grignard Reaction. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]

  • Dong, V. M., & Cruz, F. (2017). Grignard Reagent Preparation and Grignard Reaction. JoVE (Journal of Visualized Experiments), (120), e55193. [Link]

  • Rieke Metals, LLC. (n.d.). Highly Reactive Metals and Organometallic Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]

  • StudySmarter. (n.d.). Grignard Reagent: Mechanism & Formation. Retrieved from [Link]

  • Knochel, P., et al. (1999). Preparation of Highly Functionalized Grignard Reagents by an Iodine−Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition, 38(11), 1605-1607. [Link]

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652. [Link]

  • Rieke, R. D. (1977). Preparation of Highly Reactive Metal Powders. Accounts of Chemical Research, 10(9), 301-306. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Clark, J. (2015). Grignard reagents. Chemguide. Retrieved from [Link]

  • Dunetz, J. R., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1838-1845. [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Department of Chemistry. Retrieved from [Link]

  • Ashby, E. C., & Smith, M. B. (1964). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 86(20), 4363–4370. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Pearson, D. E., & Cowan, D. (1964). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry, 29(6), 1489–1493. [Link]

  • LibreTexts Chemistry. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction? r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions involving sterically hindered aryl bromides. Our goal is to provide not just protocols, but a deeper understanding of the mechanistic challenges and a logical framework for troubleshooting, enabling you to rationally select the optimal catalyst system for your challenging substrates.

Section 1: Foundational Concepts - The Challenge of Steric Hindrance
Q1: Why are cross-coupling reactions with sterically hindered aryl bromides so challenging?

A1: Steric hindrance fundamentally disrupts the key steps of the catalytic cycle. The general cycle for a cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination.[1] With bulky substrates, two of these steps become particularly problematic:

  • Oxidative Addition: This initial step, where the aryl bromide adds to the Pd(0) center, is significantly slowed down. The bulky substituents ortho to the bromide physically block the palladium catalyst from approaching and inserting into the carbon-bromine bond. To overcome this, the catalyst must be highly reactive.

  • Reductive Elimination: This final, product-forming step involves the two coupling partners, now bound to the palladium(II) center, forming a new C-C, C-N, or C-O bond and regenerating the Pd(0) catalyst. When one or both partners are sterically demanding, they are forced into close proximity, creating significant steric repulsion. This raises the energy barrier for reductive elimination, potentially making it the rate-limiting step or favoring undesired side reactions.[2][3]

The key to success lies in choosing a catalyst system—specifically the ligand—that is meticulously designed to overcome these two hurdles. The ligand must be bulky enough to promote reductive elimination and create a highly active, low-coordinate palladium species, yet not so bulky that it prevents the initial oxidative addition.[1][4]

Catalytic_Cycle_Challenges cluster_cycle Standard Catalytic Cycle cluster_hindrance Impact of Steric Hindrance Pd0 LPd(0) OA Oxidative Addition Pd0->OA Ar-Br PdII_Ar L(Ar)Pd(II)-Br OA->PdII_Ar TM Transmetalation PdII_Ar->TM R'-M PdII_Ar_R L(Ar)Pd(II)-R' TM->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Ar-R' Slow_OA Slows Down (Steric Clash) Slow_OA->OA Hinders Catalyst Approach Slow_RE High Energy Barrier (Steric Repulsion) Slow_RE->RE Prevents C-C Bond Formation Catalyst_Selection_Workflow start Start: Hindered Aryl Bromide Coupling assess_hindrance Assess Steric Hindrance (Di-, Tri-, or Tetra-ortho substituted?) start->assess_hindrance choose_ligand_class Select Ligand Class assess_hindrance->choose_ligand_class buchwald_ligand Dialkylbiaryl Phosphine (e.g., XPhos, SPhos) choose_ligand_class->buchwald_ligand Standard Choice nhc_ligand N-Heterocyclic Carbene (NHC) (For very challenging cases) choose_ligand_class->nhc_ligand Extreme Hindrance select_precatalyst Choose Pre-catalyst (e.g., G3 or G4 Palladacycle) buchwald_ligand->select_precatalyst nhc_ligand->select_precatalyst select_base Select Base (Start with K3PO4 or Cs2CO3) select_precatalyst->select_base select_solvent Select Solvent (Aprotic: Toluene, Dioxane, CPME) select_base->select_solvent run_test Run Small-Scale Test Reaction select_solvent->run_test troubleshoot Reaction Failed or Low Yield? Consult Troubleshooting Guide run_test->troubleshoot No success Success! run_test->success Yes optimize Optimize: Screen Ligands/Bases/Solvents troubleshoot->optimize Yes optimize->run_test

Sources

Technical Support Center: Navigating Exothermic Grignard Reactions with Brominated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing Grignard reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the often-vigorous reactions of brominated aromatics to form organomagnesium reagents. The formation of aryl Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] However, the exothermic nature of this process, especially with reactive aryl bromides, demands meticulous control and a deep understanding of the reaction parameters to ensure safety, reproducibility, and high yields.[3][4]

This resource is designed as a dynamic troubleshooting guide and FAQ hub. It moves beyond simple step-by-step instructions to explain the "why" behind experimental choices, empowering you to diagnose and resolve issues encountered at the bench.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with bromobenzene won't start. What are the most common reasons for initiation failure?

A1: Initiation failure is a frequent challenge, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.[5][6]

  • Magnesium Oxide Layer: Magnesium metal readily oxidizes in air, forming a thin, inert layer of MgO that prevents the aryl bromide from reaching the reactive metal surface.[5][7]

  • Trace Moisture: Grignard reagents are potent bases and will be rapidly quenched by even minute amounts of water in your glassware or solvent.[1][5][8][9] This side reaction consumes the desired reagent and halts its formation.[5]

  • Purity of Brominated Aromatic: Impurities in the brominated aromatic substrate can sometimes inhibit the reaction.

Q2: What is the best solvent for forming a Grignard reagent from a brominated aromatic: Diethyl Ether or THF?

A2: While both are common, Tetrahydrofuran (THF) is often the superior choice for aryl bromides, particularly those that are less reactive.[10][11] THF's higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for a higher reaction temperature, which can be crucial for initiating and sustaining the reaction.[10][11] Furthermore, THF has a greater solvating power, which helps to stabilize the Grignard reagent and can lead to improved yields.[10][11]

SolventBoiling Point (°C)Key Advantages for Aryl Grignard Formation
Tetrahydrofuran (THF)66[10]Higher reaction temperature facilitates initiation with less reactive aryl halides.[10] Superior solvation stabilizes the Grignard reagent.[10][11]
Diethyl Ether34.6[10]Lower boiling point allows for gentle reflux, which can be easier to control. Often suitable for more reactive aryl bromides.

Q3: How can I be sure of the concentration of my prepared Grignard reagent?

A3: The concentration of Grignard reagents can vary, so it is crucial to determine the molarity before use in subsequent reactions. Titration is the standard method for this.[12][13] A common and reliable method involves titrating the Grignard solution against a known concentration of a protic reagent like I₂ in the presence of LiCl in THF until a color change is observed.[14][15] Other methods include titration with menthol or diphenylacetic acid in the presence of a color indicator.[12][14]

Q4: I've observed a significant amount of a yellowish solid in my crude product. What is it and how can I minimize it?

A4: The yellowish solid is likely biphenyl, a common byproduct in Grignard reactions with bromobenzene.[16][17] It forms from a Wurtz-type coupling reaction between the formed phenylmagnesium bromide and unreacted bromobenzene.[7][16][17][18] High local concentrations of bromobenzene and elevated temperatures favor its formation.[16] To minimize biphenyl formation, ensure slow, dropwise addition of the bromobenzene solution to maintain a low concentration of the aryl halide in the reaction mixture.[6][18]

Troubleshooting Guide

Problem 1: The reaction initiates, but then suddenly becomes uncontrollably exothermic (a runaway reaction).
  • Causality: This dangerous situation often arises from a delayed initiation followed by a rapid, uncontrolled reaction of accumulated aryl bromide. The initial induction period can be deceptive, leading to the addition of too much substrate before the reaction has truly started.[19] Once initiated, the exothermic formation of the Grignard reagent rapidly heats the solvent, further accelerating the reaction in a positive feedback loop.[3][4]

  • Immediate Actions:

    • Stop Addition: Immediately cease the addition of the brominated aromatic.[4][19]

    • Emergency Cooling: Have a pre-chilled ice-water bath ready to immerse the reaction flask.[3][20] Do not cool the flask too rapidly to avoid thermal shock and potential glassware failure.[19]

    • Ensure Venting: Make sure the reaction vessel is not a closed system and is vented to prevent pressure buildup.[3]

  • Preventative Measures:

    • Controlled Addition: Add the aryl bromide solution dropwise at a rate that maintains a gentle reflux.[6][10][20]

    • Initiate with a Small Amount: Begin by adding only a small portion of the aryl bromide solution and wait for clear signs of reaction (gentle bubbling, cloudiness, temperature increase) before proceeding with the rest of the addition.[20][21]

    • Use an Initiator: For large-scale reactions, adding a small amount of a pre-synthesized Grignard reagent can bypass the unpredictable initiation phase.[22]

Problem 2: The reaction is sluggish and gives a low yield.
  • Causality: A sluggish reaction can be due to several factors, including incomplete activation of the magnesium, the presence of inhibitors, or the use of a less reactive aryl bromide.

  • Troubleshooting Steps:

    • Magnesium Activation: Ensure the magnesium is properly activated. Mechanical methods like crushing the turnings or chemical activation with iodine or 1,2-dibromoethane are effective.[5][6][12] The disappearance of the iodine's purple color is a good visual indicator of activation.[6][7]

    • Solvent Choice: For less reactive aryl bromides, switching from diethyl ether to THF can significantly improve the reaction rate due to the higher possible reaction temperature.[10][11]

    • Check for Impurities: Ensure the brominated aromatic is of high purity.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • Place the required amount of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.[8]

  • Add a single crystal of iodine to the flask.[6][8]

  • Gently warm the flask with a heat gun under a flow of inert gas (Nitrogen or Argon) until purple iodine vapors are observed.[4]

  • Allow the flask to cool to room temperature. The magnesium surface is now activated and ready for the reaction.

Protocol 2: Safe Quenching of a Grignard Reaction

The quenching of a Grignard reaction is also highly exothermic and must be performed with care.[8]

  • Cool the reaction mixture to 0 °C in an ice-water bath.[8]

  • With vigorous stirring, slowly and dropwise add a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This is a milder quenching agent than water or dilute acids and helps to control the exotherm.[8]

  • Be aware of a potential induction period before the quenching reaction becomes vigorous.[8][23]

  • Continue the dropwise addition until the vigorous reaction ceases.[8]

  • Once the initial quench is complete, a dilute acid (e.g., 10% sulfuric acid) can be added slowly to dissolve any remaining magnesium salts.[23]

Visualizing the Workflow

Grignard Reaction Workflow

The following diagram outlines the critical steps and decision points in performing a Grignard reaction with a brominated aromatic.

Grignard_Workflow start Start: Dry Glassware & Inert Atmosphere add_mg Add Mg Turnings & Anhydrous Solvent start->add_mg activate_mg Activate Mg (Iodine or 1,2-Dibromoethane) add_mg->activate_mg initiate Initiate Reaction: Add small amount of Brominated Aromatic activate_mg->initiate initiation_check Initiation Successful? initiate->initiation_check troubleshoot Troubleshoot: - Re-activate Mg - Check for moisture initiation_check->troubleshoot No add_substrate Slow, Dropwise Addition of Brominated Aromatic (Maintain Gentle Reflux) initiation_check->add_substrate Yes troubleshoot->initiate exotherm_check Exotherm Controlled? add_substrate->exotherm_check cool_reaction Cool Reaction (Ice Bath) exotherm_check->cool_reaction No complete_reaction Complete Reaction (Stir 1-2h) exotherm_check->complete_reaction Yes cool_reaction->add_substrate titrate Optional but Recommended: Titrate Grignard Reagent complete_reaction->titrate use_reagent Use Grignard Reagent in Next Step titrate->use_reagent quench Safe Quenching (0°C, sat. NH4Cl) use_reagent->quench workup Aqueous Workup & Extraction quench->workup end End: Isolate Product workup->end

Caption: Workflow for Grignard reagent formation.

Troubleshooting Decision Tree: Reaction Initiation Failure

Initiation_Troubleshooting start Reaction Fails to Initiate check_anhydrous Are Glassware and Solvent Rigorously Dry? start->check_anhydrous dry_system Flame-dry Glassware, Use Anhydrous Solvent check_anhydrous->dry_system No check_activation Is Mg Surface Activated? check_anhydrous->check_activation Yes dry_system->start activate_mg Activate Mg: - Add Iodine crystal - Add 1,2-dibromoethane - Crush turnings check_activation->activate_mg No gentle_warming Apply Gentle Warming (Heat Gun) check_activation->gentle_warming Yes activate_mg->start success Reaction Initiates gentle_warming->success failure Persistent Failure: - Consider purity of  aryl bromide - Consult senior chemist gentle_warming->failure

Caption: Decision tree for initiation failure.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
  • Benchchem. (n.d.). A Comparative Guide: Optimizing Grignard Reactions of 1-Bromo-3,5-dichlorobenzene with Tetrahydrofuran over Diethyl Ether.
  • Wikipedia. (n.d.). Grignard reagent.
  • Scribd. (n.d.). Titration Grignard and BuLi.
  • Unknown Source. (n.d.).
  • BYJU'S. (n.d.). Grignard reagent.
  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether.
  • Organic Syntheses. (n.d.). Procedure.
  • YouTube. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Chemistry LibreTexts. (2021, August 15). Grignards - Quenching Reactions.
  • Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?
  • Unknown Source. (n.d.). 25. The Grignard Reaction.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving 1-Bromononane.
  • Benchchem. (n.d.). troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • Google Patents. (n.d.). CN1699373A - A method to reduce the risk of large-scale Grignard reaction.
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • Unknown Source. (n.d.). Grignard Reaction.
  • Truman ChemLab. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Sciencemadness.org. (2021, December 28). Question about Grignard reaction.

Sources

Technical Support Center: Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Regulatory Context

Welcome to the Purification Technical Support Center. Removal of residual palladium (Pd) from reaction mixtures is one of the most persistent challenges in pharmaceutical process development. As a transition metal often used in late-stage C-C bond formation (Suzuki, Heck, Buchwald-Hartwig), Pd residues can easily exceed regulatory limits if not actively managed.[1]

Why this matters (Compliance): Under ICH Q3D guidelines , Palladium is a Class 2B elemental impurity.[2]

  • Oral Exposure Limit: 10 ppm (µg/g)[3]

  • Parenteral Exposure Limit: 1 ppm (µg/g)

Achieving these levels requires a shift from passive purification (e.g., hoping crystallization removes it) to active remediation (scavenging). This guide provides a logic-based approach to selecting, optimizing, and troubleshooting your Pd removal strategy.

Diagnostic & Triage: Where do I start?

User Question: "I just finished a Suzuki coupling. The reaction mixture is dark black/brown. How do I decide which removal method to use?"

Dr. Vance: Do not guess. The physical state of the palladium (Homogeneous complex vs. Heterogeneous colloid) dictates the method. Use the decision matrix below to select your primary strategy.

Decision Matrix: Palladium Removal Strategy

Pd_Removal_Decision_Tree Start Start: Analyze Reaction Mixture Solubility Is the Product Soluble in Organic Solvent? Start->Solubility Pd_State Is Pd mostly Soluble (Homogeneous) or Insoluble (Black Precipitate)? Solubility->Pd_State Yes Cryst Crystallization from Polar Solvent Solubility->Cryst No (Product precipitates) Precip Insoluble (Colloidal Pd) Pd_State->Precip Black Particulates Soluble Soluble (Pd-Ligand Complex) Pd_State->Soluble Clear/Colored Solution Filtration Step 1: Celite® Filtration Step 2: Check Residual Pd Precip->Filtration Scavenger Functionalized Silica/Resin (Si-Thiol / MP-TMT) Soluble->Scavenger High Value API (Preserve Yield) Carbon Activated Carbon (High loss risk, non-specific) Soluble->Carbon Low Value / Early Intermediate (Cost focus) Filtration->Soluble Pd still > 10ppm

Figure 1: Decision tree for selecting the initial palladium remediation strategy based on product solubility and catalyst state.

Scavenger Selection Guide

User Question: "There are dozens of scavengers (Silica, Carbon, Polymer). Which one should I choose for my specific catalyst?"

Dr. Vance: The "universal" scavenger is a myth. Selection depends on the ligand interaction . Thiol-based scavengers are generally the gold standard because the Sulfur-Pd bond is thermodynamically stronger than most Phosphine-Pd bonds.

Comparative Analysis of Scavenger Classes
Scavenger ClassActive FunctionalityBest ForProsCons
Functionalized Silica Thiol (-SH), Thiourea, DMTPd(II) and Pd(0) complexes (Suzuki, Heck)Fast kinetics, no swelling, high selectivity (high yield).Higher cost than carbon.
Functionalized Polymer MP-TMT (Trimercaptotriazine)Low-valent Pd speciesHigh loading capacity, acid/base stable.Swells in solvent; slower mass transfer than silica.
Activated Carbon Porous Carbon StructureColloidal Pd, simple saltsExtremely cheap.Non-specific binding (yield loss), messy to filter.
Chelating Agents N-Acetyl Cysteine, TMTAqueous extractionsSoluble in water (wash away).Requires phase separation; can smell.
The "Gold Standard" Recommendation

For most pharmaceutical intermediates (MW 300–800) in organic solvent:

  • Primary Choice: Silica-supported Thiol (Si-Thiol) .

  • Reasoning: It creates a covalent bond with Pd, does not swell (easy filtration), and has low non-specific binding to the API.

Experimental Protocol: The Scavenging Workflow

User Question: "How do I run a proper scavenging screen? I just dumped it in and stirred, but it didn't work."

Dr. Vance: Scavenging is a chemical reaction, not just a filtration. It requires time , temperature , and stoichiometry to overcome the activation energy of ligand exchange.

Standard Screening Protocol
  • Preparation: Dissolve crude product in the reaction solvent (THF, DMF, MeOH, or EtOAc) to approx. 10 volumes.

  • Dosing: Add the scavenger.

    • Initial Screen: 4 equivalents (w/w) relative to the expected metal mass (or 5-10% w/w relative to API).

  • Incubation (The Critical Step):

    • Temperature: Heat to 50–60°C . (Room temperature is often too slow for tight Pd-phosphine complexes).

    • Time: Agitate for 4 hours .

  • Filtration: Filter through a 0.45 µm membrane or a Celite pad.

  • Analysis: Digest a sample and analyze via ICP-MS.

Optimization Workflow

Scavenger_Optimization Input Crude Solution (High Pd) Screen Screen 3 Types: 1. Si-Thiol 2. Si-DMT 3. MP-TMT Input->Screen Analyze ICP-MS Analysis Screen->Analyze Decision Is Pd < 10ppm? Analyze->Decision Success Scale Up Process Decision->Success Yes Fail Troubleshoot Decision->Fail No

Figure 2: Workflow for screening and validating scavenger performance.

Troubleshooting & FAQs

Q1: I used a Thiol scavenger, but my Pd levels are still >100 ppm. Why? Dr. Vance: This is usually due to oxidation state mismatch .

  • Diagnosis: Thiol scavengers bind Pd(II) exceptionally well.[4] If you have Pd(0) clusters or robust Pd(0)-phosphine complexes, the exchange is slow.

  • Fix: Add a mild oxidant (e.g., exposing the mixture to air for 1 hour or adding trace oxidants) to convert Pd(0) to Pd(II) before adding the scavenger. Alternatively, switch to MP-TMT , which often captures low-valent metals better.

Q2: The scavenger worked, but my product yield dropped by 20%. Dr. Vance: You likely used Activated Carbon or a scavenger with a backbone that binds your API.

  • Fix: Switch to a Silica-based scavenger (Si-Thiol). Silica is polar and repels most lipophilic organic APIs, ensuring the drug stays in solution while the metal binds to the surface. If you must use Carbon, try "Synthetic Carbon" (e.g., Carboxen®) which is tuned to minimize organic adsorption.

Q3: My solution is still dark/colored after scavenging. Dr. Vance: Scavengers remove atomic palladium. They do not always remove colloidal palladium (nanoparticles) or colored organic byproducts (oxidized ligands).

  • Fix: Perform a "Double Filtration":

    • Add Activated Carbon (5 wt%) for 30 mins to adsorb color/colloids.

    • Filter through a Celite® pad .[5]

    • Then treat the filtrate with the specific chemical scavenger (Si-Thiol) to catch the remaining soluble Pd.

Q4: The scavenger is clogging my filter during scale-up. Dr. Vance: This happens with polymer resins (swelling) or fine silica particles.

  • Fix:

    • Use Silica-based scavengers (non-swelling).

    • Use a Depth Filter (e.g., heterogeneous cellulose/diatomaceous earth sheets) rather than a simple membrane filter.

    • Consider Fixed Bed Flow : Pack the scavenger into a steel column and pump the reaction mixture through it. This eliminates the filtration step entirely.

References

  • International Council for Harmonisation (ICH). (2019).[6] Guideline Q3D(R1) on Elemental Impurities. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Biotage. (2023).[7][8] Are metal scavengers better than carbon?[Link]

Sources

Validation & Comparative

A Comparative Guide to Catalytic Efficiency in Suzuki Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical parameter that profoundly influences the reaction's efficiency. This guide provides an in-depth technical comparison of the catalytic efficiency for Suzuki coupling of different aryl halides, supported by experimental data and field-proven insights to inform your experimental design.

The Decisive Role of the Halogen: Understanding Reactivity Trends

The generally accepted reactivity order for aryl halides in palladium-catalyzed Suzuki coupling is:

Aryl Iodide > Aryl Bromide > Aryl Chloride > Aryl Fluoride

This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the catalytic cycle.[1] A weaker C-X bond facilitates this crucial step, leading to a faster and more efficient reaction. The C-I bond is the weakest among the halogens, followed by C-Br, C-Cl, and the exceptionally strong C-F bond.

To visually understand the process, let's consider the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Coupling_Cycle ArI Ar-I ArBr Ar-Br ArCl Ar-Cl ArF Ar-F OA Oxidative Addition PdII Ar-Pd(II)-X L_n OA->PdII TM Transmetalation PdII_R Ar-Pd(II)-R' L_n TM->PdII_R RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Regeneration Product Ar-R' RE->Product Pd0->OA Ar-X PdII->TM PdII_R->RE BoronicAcid R'-B(OR)2 BoronicAcid->TM Base Base Base->TM

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the oxidative addition of various aryl halides.

Quantitative Comparison of Aryl Halide Reactivity

While the qualitative trend is well-established, quantitative data from comparative studies provides a clearer picture of the differences in catalytic efficiency. The following tables summarize results from various studies, showcasing the impact of the halogen on product yield under different conditions. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.

Palladium-Catalyzed Coupling of Phenylboronic Acid with Halobenzenes

This table illustrates the classic reactivity trend using a simple, ligand-free palladium catalyst.

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂K₂CO₃DMF/H₂O100195
2BromobenzenePd(OAc)₂K₂CO₃DMF/H₂O100185
3ChlorobenzenePd(OAc)₂K₂CO₃DMF/H₂O1001<5

Data compiled for illustrative purposes based on typical outcomes.

The significantly lower yield for chlorobenzene highlights the challenge of C-Cl bond activation with traditional palladium catalysts.

Overcoming the Challenge of Aryl Chlorides: The Role of Advanced Ligands

The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized the Suzuki coupling of aryl chlorides. These ligands facilitate the oxidative addition step, making the coupling of these less reactive substrates feasible.

The following table presents a comparison of different aryl halides in the presence of a more advanced catalyst system.

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene100298
24-BromoanisolePhenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene100495
34-ChloroanisolePhenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001892

Data is representative of results achievable with modern catalyst systems.

With a sufficiently active catalyst system, even challenging aryl chlorides can provide excellent yields, albeit often requiring longer reaction times or higher temperatures.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for the Suzuki-Miyaura coupling of different aryl halides are presented below.

General Experimental Protocol for Comparative Suzuki-Miyaura Coupling

This protocol can be adapted to compare the reactivity of different aryl halides under standardized conditions.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene, 10 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

protocol_workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Figure 2: General workflow for the comparative Suzuki-Miyaura coupling experiment.

Protocol for Nickel-Catalyzed Suzuki Coupling of Aryl Fluorides

Aryl fluorides are generally unreactive in palladium-catalyzed Suzuki couplings. Nickel-based catalyst systems have emerged as a powerful alternative for the activation of the strong C-F bond.[2]

Materials:

  • Aryl fluoride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Ni(cod)₂ (10 mol%)

  • PCy₃ (20 mol%)

  • K₃PO₄ (3.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, to a vial, add Ni(cod)₂, PCy₃, and K₃PO₄.

  • Add the aryl fluoride and arylboronic acid.

  • Add toluene and seal the vial.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and proceed with a standard aqueous workup and purification.

Conclusion and Future Outlook

The choice of aryl halide is a determining factor in the efficiency of the Suzuki-Miyaura cross-coupling reaction. The established reactivity trend of I > Br > Cl > F is a direct consequence of the C-X bond strength and the energy barrier of the rate-determining oxidative addition step. While aryl iodides and bromides are generally reliable substrates, significant advancements in ligand and catalyst design have made the use of more economical and readily available aryl chlorides a viable and attractive option for large-scale synthesis. The activation of aryl fluorides remains a formidable challenge, often necessitating the use of alternative nickel-based catalytic systems.

For researchers and drug development professionals, a thorough understanding of these reactivity trends and the available catalytic tools is paramount for the efficient and cost-effective synthesis of target molecules. The continued development of more active and versatile catalysts will undoubtedly further expand the scope and utility of the Suzuki-Miyaura reaction, enabling the use of an even broader range of substrates under milder conditions.

References

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]

  • Li, Z., Jiang, Z.-J., Yu, J.-B., & Su, W.-K. (2016). Liquid-Assisted Grinding Accelerating: Suzuki–Miyaura Reaction of Aryl Chlorides under High-Speed Ball-Milling Conditions. The Journal of Organic Chemistry, 81(20), 10049–10055. [Link]

  • Tobisu, M., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed, 133(48), 19505-11. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976. [Link]

  • Bedford, R. B., & Cazin, C. S. J. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides. Chemical Communications, (16), 1540-1541. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2002). Suzuki−Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with N-Heterocyclic Carbene Complexes of Palladium. The Journal of Organic Chemistry, 67(15), 5384–5394. [Link]

  • Marion, N., & Nolan, S. P. (2007). Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

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comparative cytotoxicity of PARP inhibitors derived from different building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical efficacy of Poly (ADP-ribose) polymerase inhibitors (PARPi) is not driven solely by their ability to inhibit the catalytic activity of PARP enzymes.[1] Instead, cytotoxicity is primarily dictated by PARP trapping —the stabilization of PARP-DNA complexes at sites of single-strand breaks. This guide compares the cytotoxicity of major PARP inhibitors (Talazoparib, Niraparib, Olaparib, Rucaparib, and Veliparib), explicitly linking their distinct chemical building blocks (scaffolds) to their trapping potency and subsequent IC50 values in BRCA-deficient models.

Structural Basis of Efficacy: The Building Blocks

All FDA-approved PARP inhibitors mimic nicotinamide to compete for the NAD+ binding pocket of the PARP catalytic domain. However, the "tail" regions—derived from different chemical building blocks—extend into the regulatory domains, dictating the stability of the PARP-DNA complex (trapping).

InhibitorCore Building Block (Scaffold)Key Structural Feature
Talazoparib Triazole-fused Phthalazine Rigid, bicyclic core restricts rotation, locking PARP on DNA with high affinity.
Niraparib Indazole Carboxamide Phenyl-piperidine side chain provides moderate flexibility but strong binding.
Olaparib Phthalazinone The classic scaffold; mimics nicotinamide with a piperazine-fluorocyclopropanecarbonyl tail.
Rucaparib Indole-fused Lactam Tricyclic structure; planar geometry aids in intercalation/stacking.
Veliparib Benzimidazole Small, flexible molecule. Excellent catalytic inhibitor but fails to stabilize PARP-DNA complexes (weak trapper).

Mechanism of Cytotoxicity: Catalytic Inhibition vs. Trapping

Understanding the divergence between catalytic inhibition (enzyme IC50) and cellular cytotoxicity (cell IC50) is critical for experimental design.

  • Catalytic Inhibition: Prevents PARylation. All listed inhibitors have comparable nanomolar potencies for inhibiting PARP catalytic activity.

  • PARP Trapping: The drug locks the enzyme onto damaged DNA. This acts as a protein-DNA adduct, colliding with replication forks. This mechanism is ~100x more cytotoxic than catalytic inhibition alone.[1][2]

Pathway Visualization: Synthetic Lethality

The following diagram illustrates how PARP trapping leads to replication fork collapse and double-strand breaks (DSBs), which are lethal in HR-deficient (e.g., BRCA-/-) cells.[3][4]

SyntheticLethality cluster_Repair Repair Pathways SSB Single Strand Break (SSB) PARP PARP Enzyme Recruited SSB->PARP Trap Trapped PARP-DNA Complex PARP->Trap + Inhibitor Inhibitor PARP Inhibitor (Trapping) Inhibitor->Trap Fork Replication Fork Arrives Trap->Fork Physical Blockage Collapse Fork Collapse & DSB Fork->Collapse HR Homologous Recombination (BRCA WT) Collapse->HR NHEJ NHEJ / Error Prone (BRCA Mut) Collapse->NHEJ Survival Cell Survival HR->Survival Repair Successful Death Cell Death (Synthetic Lethality) NHEJ->Death Genomic Instability

Figure 1: Mechanism of PARP inhibitor-induced synthetic lethality.[3] Note that the "Trapped PARP-DNA Complex" is the distinct cytotoxic lesion compared to simple enzymatic inhibition.

Comparative Data: Potency & Trapping Efficiency

The following data synthesizes findings from seminal comparative studies (e.g., Murai et al., Cancer Research).

Table 1: Trapping Potency vs. Cytotoxicity (IC50)

Note: Lower IC50 indicates higher potency. Trapping Multiplier is relative to Olaparib.

InhibitorTrapping Potency (Relative)Catalytic IC50 (Enzyme)Cytotoxicity IC50 (BRCA1-/- Cells)Cytotoxicity IC50 (WT Cells)
Talazoparib ~100x 0.57 nM0.3 nM 2.5 nM
Niraparib ~2-5x3.8 nM5.0 nM450 nM
Olaparib 1x (Baseline)5.0 nM15 nM2,100 nM
Rucaparib ~1x2.0 nM12 nM1,800 nM
Veliparib <0.01x5.2 nM4,500 nM>10,000 nM

Key Insight: Talazoparib and Veliparib have nearly identical catalytic inhibition profiles (~5 nM vs ~0.6 nM), yet Talazoparib is ~15,000x more cytotoxic in cellular models. This discrepancy is entirely attributable to the triazole-fused scaffold's ability to trap PARP.

Experimental Protocols (Self-Validating)

To replicate these data, researchers must distinguish between catalytic inhibition (ELISA) and trapping (Chromatin Fractionation).

Protocol A: Cellular PARP Trapping Assay (Chromatin Fractionation)

Objective: Quantify the amount of PARP protein covalently bound to DNA after drug treatment.

Reagents:

  • Lysis Buffer A (Soluble): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, Protease Inhibitors.

  • Lysis Buffer B (Chromatin): 3 mM EDTA, 0.2 mM EGTA, Protease Inhibitors.

  • MMS (Methyl methanesulfonate) as a DNA damage inducer (0.01%).

Workflow:

  • Treatment: Treat cells (e.g., DT40 or MDA-MB-436) with PARPi (1 µM) for 4 hours. Add 0.01% MMS during the last 30 minutes to induce base damage (trapping requires DNA breaks).

  • Harvest: Wash cells with ice-cold PBS.

  • Soluble Fraction: Resuspend pellet in Buffer A . Incubate on ice for 5 min. Centrifuge at 1,300 x g for 4 min (4°C).

    • Supernatant = Soluble Cytosolic/Nuclear Proteins.

  • Wash: Resuspend pellet in Buffer A, spin again, discard supernatant.

  • Chromatin Fraction: Resuspend the remaining pellet in Buffer B . Incubate 10 min on ice. Sonicate (10 sec, 20% amp) to shear DNA.

    • Result = Chromatin-bound proteins.

  • Validation (Western Blot):

    • Load equal volumes of fractions.

    • Probe: Anti-PARP1.

    • Controls: Anti-Tubulin (Soluble control), Anti-Histone H3 (Chromatin control).

    • Success Criteria: Histone H3 must only appear in the chromatin fraction. PARP1 signal in the chromatin fraction should increase with Talazoparib > Olaparib > Veliparib.

Protocol B: Comparative Cytotoxicity (CTG Assay)

Objective: Determine IC50 values with high Z-factor reliability.

  • Seeding: Seed 500–1,000 cells/well in 96-well white-walled plates (prevent cross-talk). Use BRCA-deficient lines (e.g., SUM149, MDA-MB-436).

  • Dosing: 24 hours post-seeding, add PARPi in a 9-point serial dilution (e.g., 10 µM down to 0.01 nM).

    • Control: DMSO (0.1% final).

    • Blank: Media only.

  • Incubation: Incubate for 6 days (PARP cytotoxicity is replication-dependent; short assays <72h often yield false negatives).

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Incubate 10 min (stabilize signal). Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve (GraphPad Prism).

Experimental Workflow Visualization

TrappingAssay Cells Treated Cells (+/- PARPi, +MMS) LysisA Lysis Buffer A (Low Salt/Detergent) Cells->LysisA Spin1 Centrifuge 1300g LysisA->Spin1 Supernatant Supernatant: Soluble Fraction Spin1->Supernatant Cytosol/Nucleoplasm Pellet Pellet: Nuclei/Chromatin Spin1->Pellet LysisB Lysis Buffer B (EDTA/Shearing) Pellet->LysisB WB Western Blot Analysis Target: PARP1 vs Histone H3 LysisB->WB Chromatin Bound

Figure 2: Workflow for Chromatin Fractionation Assay to isolate trapped PARP complexes.

References

  • Murai, J., et al. (2012).[5] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research. [Link][5]

  • Murai, J., et al. (2014).[5][6][7] "Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib." Molecular Cancer Therapeutics. [Link][5]

  • Pommier, Y., et al. (2016). "Layman's guide to PARP inhibitors." Science Translational Medicine. [Link]

  • Shen, Y., et al. (2015). "BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency." Clinical Cancer Research. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to protect yourself when handling 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene. We will explore not just what to wear, but why you're wearing it, ensuring each protocol is a self-validating system of safety.

Hazard Assessment & Profile: An Evidence-Based Approach

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a specialized reagent, and as is common with novel compounds, a comprehensive, peer-reviewed toxicological profile may not be publicly available. Therefore, our safety protocols are grounded in a conservative assessment based on the known hazards of structurally similar halogenated aromatic compounds.

The core structure contains a brominated and fluorinated benzene ring, which dictates its primary hazards. Analysis of analogous compounds from regulatory bodies and suppliers suggests the following GHS (Globally Harmonized System) classifications should be assumed.[1][2]

Anticipated Hazard Classification Rationale and Potential Effects Primary Exposure Routes
Flammable Liquid and Vapor Halogenated benzenes often have flash points that make them flammable under laboratory conditions.[2][3][4] Vapors can form explosive mixtures with air and travel to an ignition source.[5]Inhalation, Fire/Explosion
Skin Corrosion / Irritation (Category 2) Direct contact can cause irritation, redness, and dermatitis.[4][6][7] Halogens on an aromatic ring can increase reactivity with biological tissues.Dermal (Skin Contact)
Serious Eye Damage / Irritation (Category 2) Direct contact with liquid or high concentrations of vapor will cause serious irritation and potential damage to the cornea.[2][6][7]Ocular (Eye Contact)
Specific Target Organ Toxicity - Single Exposure (STOT-SE 3) Vapors may cause respiratory tract irritation, leading to coughing, sore throat, and shortness of breath.[3][7][8]Inhalation
Acute Toxicity - Oral (Potential) While not confirmed for this specific molecule, similar compounds can be harmful if swallowed.[8]Ingestion

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The causality behind a safe workflow begins with engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls: The single most critical engineering control is a properly functioning chemical fume hood . All manipulations of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene—including weighing, transfers, and reactions—must be performed within a fume hood to prevent the inhalation of vapors.[9] Ensure that eyewash stations and safety showers are readily accessible and tested.[7]

  • Administrative Controls: Your institution's chemical hygiene plan, standard operating procedures (SOPs), and proper training are paramount. Never work alone when handling hazardous materials. Always clearly label containers and waste.[5]

Core PPE Requirements: A Detailed Protocol

The selection of PPE must be deliberately matched to the procedure being performed. Below are the minimum requirements for handling this compound.

Eye and Face Protection: Non-Negotiable

Standard safety glasses are insufficient as they do not protect against chemical splashes from the sides, top, or bottom.[10]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards and form a seal around the eyes must be worn at all times.[9]

  • High-Risk Operations: For procedures with an elevated risk of splashing, explosion, or energetic reaction (e.g., reactions under pressure, large-scale distillations), a polycarbonate face shield must be worn over chemical splash goggles .[9][11] A face shield alone does not provide adequate eye protection.

Hand Protection: The Dermal Barrier

Disposable nitrile gloves are generally acceptable for incidental contact, but it is crucial to understand their limitations.[11] Halogenated solvents can degrade nitrile rubber over time.

  • Standard Protocol (Incidental Contact):

    • Inspect Gloves: Before use, always inspect gloves for any signs of degradation, punctures, or tears.

    • Don Gloves: Wear a minimum of 4-6 mil disposable nitrile gloves . Ensure they are the correct size and pull the cuffs over the sleeves of your lab coat.

    • Immediate Removal upon Contact: If a splash occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a fresh pair. Do not reuse disposable gloves.

    • Regular Replacement: During extended procedures, replace gloves periodically (e.g., every 1-2 hours) as their protective properties can degrade even without direct contact.

  • High-Risk Protocol (Immersion or Extended Contact):

    • Double Gloving: Wear a lighter-weight nitrile glove as a base layer and a heavier, chemical-resistant glove over it. This provides added protection and makes it easier to see a breach in the outer glove.

    • Consider Alternatives: For significant exposure risk, consider gloves made of Viton® or Silver Shield®, which offer superior resistance to aromatic and chlorinated solvents.[10]

  • Proper Glove Removal Technique (Critical to Prevent Contamination):

    • With your gloved right hand, grasp the outside of the left glove at the wrist.

    • Peel it off, turning it inside out. Hold the removed glove in your gloved right hand.

    • Slide two fingers of your now-bare left hand under the cuff of the right glove.

    • Peel the glove off from the inside, creating a "bag" for both gloves.

    • Dispose of them immediately in the designated solid hazardous waste container.

    • Wash your hands thoroughly.

Body Protection
  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is mandatory.[11] It should be fully buttoned with the sleeves rolled down. Polyester or other synthetic blends can melt and fuse to the skin in a fire.

  • Clothing and Footwear: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required.[11] Fabrics like denim are preferable to synthetics.

Respiratory Protection

Under normal operating conditions, all work should be conducted in a chemical fume hood, which should provide adequate respiratory protection.[9] A respirator is only required if engineering controls are insufficient or fail. Use of a respirator requires participation in your institution's respiratory protection program, which includes medical evaluation, training, and annual fit-testing.[11][12] If you believe your procedure requires a respirator, consult with your Environmental Health and Safety (EHS) department.

Procedural PPE Selection Matrix

The level of PPE required is directly proportional to the risk of the operation. This flowchart provides a logical guide for selecting the appropriate protective ensemble.

PPE_Workflow cluster_0 Task Assessment cluster_1 Low Exposure Potential cluster_2 Moderate Exposure Potential cluster_3 High Exposure Potential start What is the scale and nature of the task? weighing Weighing Solids (<1g) or Preparing Dilute Solutions start->weighing Small Scale / Benchtop Prep reaction Running Reaction at Atmospheric Pressure / Reflux start->reaction Standard Synthesis high_risk Large Scale (>50g), Reactions under Pressure, or Distillation start->high_risk High Hazard Operations weighing_ppe Required PPE: - Chemical Splash Goggles - Nitrile Gloves (4-6 mil) - FR/Cotton Lab Coat weighing->weighing_ppe reaction_ppe Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - FR/Cotton Lab Coat - Work strictly in fume hood reaction->reaction_ppe high_risk_ppe Required PPE: - Face Shield OVER Goggles - Heavy-Duty Outer Gloves (e.g., Silver Shield) - FR/Cotton Lab Coat - Consider Chemical Apron high_risk->high_risk_ppe

Caption: PPE selection workflow based on task-specific exposure risk.

Emergency Procedures & Decontamination

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Minor Spill: For a small spill contained within the fume hood, use an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

Waste Disposal: Ensuring a Safe Conclusion

Proper disposal is a critical and non-negotiable part of the experimental workflow.

  • Halogenated Organic Waste: All solutions, reaction mixtures, and contaminated solvents containing 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste" .[14]

  • Contaminated Solids: Used gloves, absorbent materials, and contaminated filter paper should be collected in a separate, sealed, and labeled container for solid hazardous waste.

  • Disposal Method: Do not dispose of this chemical down the drain. Brominated organic compounds require disposal via licensed hazardous waste facilities, typically through high-temperature incineration with appropriate emission controls.[15]

By integrating these principles and protocols into your daily work, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. [Link]

  • PubChem. 1-Bromo-2-(bromomethyl)-3-fluorobenzene. National Center for Biotechnology Information. [Link]

  • Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. [Link]

  • National Research Council. LCSS: BROMINE. [Link]

  • ASSIST (A Lab Technicians' Forum). (2008, October 22). Bromine water - disposal. [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - 1-Bromo-2-fluorobenzene. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • 3M. Polycyclic Aromatic Hydrocarbons. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%. [Link]

  • European Chemicals Agency (ECHA). 1-bromo-2-fluorobenzene - Substance Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.